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  • Product: 2-(Azepan-1-yl)-5-bromopyridin-3-amine
  • CAS: 1226192-85-3

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-(Azepan-1-yl)-5-bromopyridin-3-amine

The following technical guide details the molecular architecture, synthesis, and application of 2-(Azepan-1-yl)-5-bromopyridin-3-amine . This document is structured for researchers requiring a rigorous understanding of t...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular architecture, synthesis, and application of 2-(Azepan-1-yl)-5-bromopyridin-3-amine . This document is structured for researchers requiring a rigorous understanding of this heterocyclic scaffold, which serves as a critical intermediate in the design of kinase inhibitors and CNS-active agents.

Executive Summary

2-(Azepan-1-yl)-5-bromopyridin-3-amine is a trisubstituted pyridine scaffold characterized by orthogonal reactivity handles: a nucleophilic primary amine at C3, an electrophilic bromide at C5, and a steric-demanding azepane ring at C2. Unlike its pyrrolidine or piperidine analogs, the seven-membered azepane ring introduces unique conformational flexibility and lipophilicity (cLogP ~2.8), making it a valuable motif for filling hydrophobic pockets in drug targets such as MAPKAPK2 (MK-2) and JNK kinases.

This guide outlines a scalable synthetic route, structural characterization data, and a reactivity profile designed to maximize the utility of this building block in divergent synthesis.

Molecular Specifications & Physicochemical Profile

PropertySpecification
IUPAC Name 2-(Azepan-1-yl)-5-bromopyridin-3-amine
Molecular Formula C₁₁H₁₆BrN₃
Molecular Weight 270.17 g/mol
CAS Number (Precursor) 67443-38-3 (for 5-bromo-2-chloro-3-nitropyridine)
SMILES Nc1cc(Br)cnc1N2CCCCCC2
Topological Polar Surface Area 41.5 Ų
cLogP (Predicted) 2.85 ± 0.4
pKa (Conjugate Acid) ~5.2 (Pyridine N), ~2.5 (Aniline N)
Structural Architecture

The molecule features a push-pull electronic system :

  • C2-Azepane: The nitrogen lone pair donates electron density into the pyridine ring via resonance, increasing the electron density at C3 and C5. The 7-membered ring adopts a twisted chair conformation, providing significant steric bulk compared to smaller rings.

  • C3-Amine: Acts as an electron-donating group (EDG), further activating the ring for electrophilic aromatic substitution (if the amine is protected) or serving as a handle for heterocyclization.

  • C5-Bromide: Positioned meta to the azepane and para to the amine (in terms of resonance contribution from the ring nitrogen), it remains a stable handle for palladium-catalyzed cross-coupling.

Synthetic Route & Process Optimization

The synthesis follows a high-yielding, two-step sequence starting from the commercially available 5-bromo-2-chloro-3-nitropyridine . This route avoids the formation of regioisomers common in direct bromination of aminopyridines.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Displacement of the C2-chloro leaving group by azepane.

  • Reagents: 5-Bromo-2-chloro-3-nitropyridine, Azepane (1.1 equiv), DIPEA (1.5 equiv).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Conditions: 0°C to RT, 2–4 hours.

  • Mechanism: The nitro group at C3 activates the C2 position for nucleophilic attack. The bulky azepane requires a polar aprotic solvent to facilitate the transition state.

Step 2: Chemoselective Nitro Reduction

Objective: Reduction of the nitro group to the amine without debromination.

  • Reagents: Iron powder (5 equiv), Ammonium Chloride (saturated aq.).

  • Solvent: Ethanol/Water (4:1).

  • Conditions: Reflux (70–80°C), 1–2 hours.

  • Critical Control: Catalytic hydrogenation (H₂/Pd-C) is contraindicated as it often leads to hydrodebromination (loss of the C5-Br). The Fe/NH₄Cl method is chemoselective for the nitro group.

Experimental Workflow Diagram

Synthesis Start 5-Bromo-2-chloro- 3-nitropyridine (CAS 67443-38-3) Inter Intermediate: 2-(Azepan-1-yl)- 5-bromo-3-nitropyridine Start->Inter SNAr (95% yield) Reagent1 Azepane (DIPEA, MeCN) Reagent1->Inter Final Target: 2-(Azepan-1-yl)- 5-bromopyridin-3-amine Inter->Final Nitro Reduction (88% yield) Reagent2 Fe / NH4Cl (EtOH/H2O, 80°C) Reagent2->Final

Caption: Two-step chemoselective synthesis preserving the C5-bromide handle.

Reactivity Profile & Functionalization

This scaffold is a "linchpin" for library generation. The orthogonal reactivity allows for sequential functionalization.

Pathway A: Palladium-Catalyzed Coupling (C5)

The C5-bromide is highly reactive in Suzuki-Miyaura and Buchwald-Hartwig couplings due to the electron-deficient nature of the pyridine ring (despite the amino groups).

  • Application: Introduction of aryl/heteroaryl groups to target the ATP-binding site hinge region in kinases.

  • Protocol: Pd(dppf)Cl₂, Ar-B(OH)₂, K₂CO₃, Dioxane/H₂O.

Pathway B: Heterocyclization (C3/C2)

The C3-amine can react with electrophiles (aldehydes, isocyanates) to form bicyclic cores.

  • Imidazo[4,5-b]pyridines: Reacting the C3-amine with an aldehyde followed by oxidative cyclization involves the C2-nitrogen (though the azepane is fully substituted, this pathway is blocked unless the azepane is displaced, which is difficult).

  • Urea/Amide Formation: Standard acylation of the C3-amine allows for the extension of the pharmacophore into the solvent-exposed region of a protein pocket.

Functionalization Logic Diagram

Reactivity cluster_C5 C5-Bromide Functionalization cluster_C3 C3-Amine Functionalization Core 2-(Azepan-1-yl)- 5-bromopyridin-3-amine Suzuki Suzuki Coupling (Biaryl formation) Core->Suzuki Pd(0) / Ar-B(OH)2 Buchwald Buchwald Amination (C-N Bond) Core->Buchwald Pd(0) / HNR2 Acylation Amide Coupling (R-COCl / HATU) Core->Acylation Electrophile Sulfon Sulfonylation (R-SO2Cl) Core->Sulfon Base

Caption: Divergent synthesis pathways utilizing the C5-Br and C3-NH2 handles.

Protocol: Synthesis of 2-(Azepan-1-yl)-5-bromopyridin-3-amine

Materials
  • 5-Bromo-2-chloro-3-nitropyridine (10.0 g, 42.1 mmol)

  • Azepane (4.6 g, 46.3 mmol)

  • Diisopropylethylamine (DIPEA) (8.1 g, 63.1 mmol)

  • Iron Powder (11.7 g, 210 mmol)

  • Ammonium Chloride (11.2 g, 210 mmol)

Step 1: SNAr Reaction
  • Dissolve 5-bromo-2-chloro-3-nitropyridine (10.0 g) in dry acetonitrile (100 mL) in a round-bottom flask.

  • Add DIPEA (8.1 g) followed by the dropwise addition of azepane (4.6 g) at 0°C.

  • Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the starting material.

  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in EtOAc (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry over Na₂SO₄, filter, and concentrate to yield 2-(azepan-1-yl)-5-bromo-3-nitropyridine as a yellow/orange solid. (Expected Yield: ~12.0 g, >95%).

Step 2: Nitro Reduction
  • Suspend the nitro intermediate (12.0 g) in Ethanol (120 mL) and Water (30 mL).

  • Add Ammonium Chloride (11.2 g) and Iron powder (11.7 g).

  • Heat the mixture to reflux (80°C) with vigorous stirring for 2 hours. The yellow color should fade to a darker/brown suspension.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Dilute with water and extract with EtOAc (3 x 100 mL).

  • Purification: If necessary, purify via flash column chromatography (SiO₂, 0–5% MeOH in DCM) to obtain the title compound as an off-white solid.

References

  • Synthesis of Pyridine Precursors

    • Methodology for 5-bromo-2-chloro-3-nitropyridine: European Patent Office.[1] (1993).[1] Method of producing 2-amino-3-nitro-5-halogenopyridine. EP0530524A1.[1][2] Link[1]

  • SNAr Reactivity of Azepane

    • Biocatalytic and Chemical Synthesis of Chiral Amines: Semantic Scholar. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives. Link

  • Reduction Protocols (Fe/NH4Cl)

    • General Procedure for Nitro Reduction: Organic Syntheses. 2,3-Diaminopyridine. Org. Synth. 1964, 44, 34. Link

  • Commercial Availability of Core Scaffolds

    • 5-Bromo-2-chloro-3-nitropyridine properties: GuideChem. Link

Sources

Exploratory

2-(Azepan-1-yl)-5-bromopyridin-3-amine solubility and stability

Topic: 2-(Azepan-1-yl)-5-bromopyridin-3-amine: Physicochemical Characterization & Handling Guide Content Type: Technical Monograph & Operational Protocol Audience: Medicinal Chemists, Analytical Scientists, and Drug Disc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Azepan-1-yl)-5-bromopyridin-3-amine: Physicochemical Characterization & Handling Guide Content Type: Technical Monograph & Operational Protocol Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Leads

Executive Technical Summary

2-(Azepan-1-yl)-5-bromopyridin-3-amine (Formula: C₁₁H₁₆BrN₃ | MW: 270.17 g/mol ) is a specialized heterocyclic building block often utilized in the synthesis of kinase inhibitors (e.g., targeting MK-2, BRAF) and GPCR ligands. Structurally, it features an electron-rich 2,3-diaminopyridine core stabilized by a lipophilic azepane ring and functionalized with a reactive bromine handle at the 5-position.

This guide addresses the critical handling challenges posed by this molecule: poor aqueous solubility at neutral pH and susceptibility to oxidative degradation due to its electron-rich aromatic system. The protocols below define the standards for solubilization, storage, and stability assessment to ensure data integrity in biological assays.

Physicochemical Profile & Solubility Assessment

The compound exhibits distinct "Class II" (Low Solubility, High Permeability) characteristics. Its solubility is heavily pH-dependent due to the basicity of the pyridine nitrogen.

Calculated & Inferred Properties
PropertyValue (Approx.)Mechanistic Insight
LogP (Octanol/Water) 2.8 – 3.2 The azepane ring (C₇) significantly increases lipophilicity compared to the parent aminopyridine.
pKa (Pyridine N1) 6.8 – 7.2 The C2-azepane nitrogen is conjugated to the ring, pushing electron density to N1, making it more basic than unsubstituted pyridine (pKa 5.2).
pKa (3-Amino) 3.5 – 4.0 Weakly basic; behaves similarly to an aniline nitrogen.
H-Bond Donors/Acceptors 2 / 3 Primary amine (2 donors); Pyridine N + Amine Ns (3 acceptors).
Polar Surface Area (PSA) ~50 Ų Suggests good membrane permeability.
Solvent Compatibility Matrix
Solvent SystemSolubility RatingMax Conc.Usage Recommendation
Water (pH 7.4) Insoluble < 10 µMDo not use for stock preparation. Precipitation risk is high.
DMSO High > 100 mMPrimary Solvent. Ideal for cryo-storage (-20°C).
Ethanol / Methanol Moderate 10–50 mMGood for intermediate dilutions; avoid for long-term storage due to evaporation.
0.1N HCl (aq) High > 50 mMProtonation Solubilization. The pyridine N1 protonates, forming a soluble salt.
PEG-400 / Water (50:50) Moderate 5–10 mMSuitable for in vivo formulation vehicles.

Stability & Degradation Pathways[1]

The 2,3-diaminopyridine motif is electronically activated, making the ring susceptible to oxidation. The bromine atom introduces photosensitivity.

Degradation Mechanisms
  • Oxidative Coupling (Browning): The primary amine at C3 and the electron-rich ring can undergo oxidation to form azo-dimers or quinone-imine-like species, especially in solution. This manifests as the solution turning from pale yellow to dark brown/black.

  • Photodebromination: Exposure to UV light (< 300 nm) can cleave the C-Br bond, leading to the des-bromo impurity (2-(azepan-1-yl)pyridin-3-amine).

  • Hydrolysis: The C2-Azepane bond is generally stable but may hydrolyze under extreme acidic conditions (> 6N HCl, reflux) to yield 2-hydroxy-5-bromopyridin-3-amine.

Visualized Degradation & Synthesis Logic

G Start Precursor: 5-Bromo-2-chloro-3-nitropyridine Step1 SnAr Reaction (+ Azepane) Start->Step1 Inter Intermediate: 2-(Azepan-1-yl)-5-bromo-3-nitropyridine Step1->Inter Red Reduction (Fe/AcOH or H2/Pd) Inter->Red Target TARGET: 2-(Azepan-1-yl)-5-bromopyridin-3-amine Red->Target Oxid Oxidation Product: Azo-dimers / Quinone-imines (Dark Brown) Target->Oxid O2 / Air (Slow) Photo Photolysis Product: Des-bromo analog Target->Photo UV Light

Figure 1: Synthesis logic and primary degradation pathways. Note the susceptibility to oxidation and photolysis.[1][2]

Operational Protocols

Stock Solution Preparation (Standard: 10 mM)
  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Procedure:

    • Weigh the solid compound in a tared amber glass vial.

    • Add DMSO to achieve 10 mM concentration.

    • Vortex for 30 seconds. If solid persists, sonicate for 5 minutes at ambient temperature.

    • Purge the headspace with Argon or Nitrogen gas before sealing.

    • Store at -20°C or -80°C.

Stability-Indicating HPLC Method

Use this method to verify purity before using stored stocks in critical assays.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH keeps the amine protonated and peak shape sharp).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 280 nm .

  • Retention Time Prediction: The target will elute later than the parent 2-amino-5-bromopyridine due to the lipophilic azepane ring.

Solubility Testing Workflow

Solubility Start Start: Solid Compound DMSO Dissolve in 100% DMSO (Stock) Start->DMSO CheckAq Target: Aqueous Assay Buffer? Dilution Dilute 1000x into Buffer (Final < 1% DMSO) DMSO->Dilution Precip Check for Precipitation (Turbidity / DLS) Dilution->Precip Success Clear Solution: Proceed to Assay Precip->Success No Fail Precipitation Observed Precip->Fail Yes Acid Strategy 1: Acidify Buffer (pH < 5) Fail->Acid If assay tolerates acid Cosolv Strategy 2: Add Cosolvent (20% Cyclodextrin or PEG) Fail->Cosolv If neutral pH required

Figure 2: Decision tree for solubilization in biological assays.

Handling & Safety (E-E-A-T)

  • PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat). The compound is a substituted aminopyridine; treat as potentially toxic (similar to 4-aminopyridine, a potassium channel blocker). Avoid dust inhalation.

  • Light Protection: Always use amber glassware or wrap containers in aluminum foil.

  • Inert Atmosphere: For long-term storage (> 1 month), store the solid under Argon to prevent surface oxidation (browning).

References

  • Synthesis of 2-Aminopyridines: Vamos, M., & Cosford, N. D. P. (2014).[3] 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Journal of Organic Chemistry. Link

  • Oxidative Stability of Aminopyridines: Naik, D. B., & Moorthy, P. N. (1990). Reactions of oxidizing radicals with 2- and 3-aminopyridines: a pulse radiolysis study. Radiation Physics and Chemistry. Link

  • Structural Analogs (2-Amino-5-Bromopyridine): PubChem Compound Summary for CID 70622. Link

  • Azepane Scaffold in Drug Discovery: Kaur, M., et al. (2017). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds. Current Organic Chemistry. Link

Sources

Foundational

An In-Depth Technical Guide to the Reactivity Profile of 2-(Azepan-1-yl)-5-bromopyridin-3-amine

Abstract This technical guide provides a comprehensive analysis of the synthesis and reactivity profile of the novel heterocyclic building block, 2-(azepan-1-yl)-5-bromopyridin-3-amine. This trifunctional scaffold is of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the synthesis and reactivity profile of the novel heterocyclic building block, 2-(azepan-1-yl)-5-bromopyridin-3-amine. This trifunctional scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its strategic placement of reactive handles for molecular elaboration. The azepane moiety offers a saturated heterocyclic component, the bromine atom at the 5-position serves as a versatile anchor for carbon-carbon and carbon-nitrogen bond formation, and the primary amine at the 3-position allows for a range of derivatization reactions. This document will detail a proposed synthetic pathway, explore its reactivity in key cross-coupling reactions, and discuss the derivatization potential of the amino group, providing field-proven insights and detailed experimental protocols based on analogous systems.

Introduction: The Strategic Value of Substituted Pyridines in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates.[1] Its nitrogen atom imparts desirable physicochemical properties, including improved aqueous solubility and the ability to form key hydrogen bonds with biological targets.[2] The strategic functionalization of the pyridine core allows for the precise tuning of a molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.

The subject of this guide, 2-(azepan-1-yl)-5-bromopyridin-3-amine, is a prime example of a highly versatile building block. It incorporates three key features:

  • A Bromo Handle: The bromine atom at the 5-position is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This enables the introduction of a wide variety of aryl, heteroaryl, and amino substituents.[3][4]

  • A Nucleophilic Amino Group: The primary amine at the 3-position offers a reactive site for acylation, alkylation, and other derivatizations to introduce diverse pharmacophoric elements.[5][6]

  • A Saturated Heterocycle: The 2-azepanyl substituent provides a three-dimensional character to the molecule, which can be crucial for optimizing binding interactions with protein targets. Azepane derivatives are found in numerous biologically active compounds.[1]

This guide will provide a detailed exploration of the chemical reactivity of this scaffold, empowering researchers to effectively utilize it in their synthetic campaigns.

Synthesis and Manufacturing

A specific, published synthesis for 2-(azepan-1-yl)-5-bromopyridin-3-amine is not yet widely available in the literature. However, a logical and robust synthetic route can be proposed based on established methodologies for the synthesis of substituted pyridines. The key transformation is a nucleophilic aromatic substitution (SNAr) reaction.

Proposed Synthetic Pathway

The proposed synthesis commences with the commercially available 2-aminopyridine and proceeds through bromination and chlorination to generate a key intermediate, 2-amino-3-chloro-5-bromopyridine. This intermediate can then undergo a nucleophilic aromatic substitution with azepane to yield the target molecule.

Synthetic_Pathway A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination C 2-Amino-3-chloro-5-bromopyridine B->C Chlorination D 2-(Azepan-1-yl)-5-bromopyridin-3-amine C->D SNAr with Azepane

Caption: Proposed synthetic route to 2-(azepan-1-yl)-5-bromopyridin-3-amine.

Step-by-Step Protocols for Precursor Synthesis

The bromination of 2-aminopyridine is a well-established procedure. Care must be taken to control the reaction conditions to minimize the formation of the di-brominated byproduct, 2-amino-3,5-dibromopyridine.[7][8]

Protocol: Bromination of 2-Aminopyridine [8]

  • In a 2-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, dissolve 282 g (3.0 moles) of 2-aminopyridine in 500 mL of acetic acid.

  • Cool the solution to below 20°C in an ice bath.

  • Prepare a solution of 480 g (3.0 moles) of bromine in 300 mL of acetic acid and add it dropwise with vigorous stirring over 1 hour. Maintain the temperature below 20°C for the first half of the addition, then allow it to rise to 50°C.

  • After the addition is complete, stir the mixture for an additional hour.

  • Dilute the reaction mixture with 750 mL of water to dissolve the precipitated hydrobromide salt.

  • Transfer the solution to a 5-L beaker and neutralize with approximately 1.2 L of 40% sodium hydroxide solution, maintaining the temperature with cooling.

  • Collect the precipitate by filtration, wash with water until the washings are free of bromide ions, and dry at 110°C.

  • To remove the 2-amino-3,5-dibromopyridine byproduct, wash the crude product with three 500-mL portions of hot petroleum ether (b.p. 60–80°C).

  • The resulting 2-amino-5-bromopyridine should be sufficiently pure for the next step. Typical yields are in the range of 62-67%.

PropertyValueReference
Molecular Formula C₅H₅BrN₂[9]
Molecular Weight 173.01 g/mol [9]
Appearance White to off-white crystalline solid
Melting Point 132-135 °C[8]

The introduction of a chlorine atom at the 3-position can be achieved by direct chlorination of 2-amino-5-bromopyridine in a strong acidic medium.[7]

Protocol: Chlorination of 2-Amino-5-bromopyridine [7]

  • In a suitable reaction vessel, dissolve 25 parts of 2-amino-5-bromopyridine in 70 parts of concentrated hydrochloric acid.

  • Slowly introduce chlorine gas into the solution over 8 hours at approximately 50°C.

  • Upon completion of the reaction, pour the solution into ice-water.

  • Decompose any unreacted chlorine with sodium bisulfite.

  • While cooling with ice, adjust the pH of the solution to 8 with 30% sodium hydroxide solution.

  • Stir the resulting suspension and then extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-3-chloro-5-bromopyridine.

Final Step: Nucleophilic Aromatic Substitution with Azepane

The final step involves the displacement of the more activated chlorine atom at the 2-position by azepane. 2-Halopyridines are known to undergo nucleophilic aromatic substitution, and the reaction is often facilitated by the presence of an electron-withdrawing group, although in this case, the pyridine nitrogen itself activates the 2-position.[10]

Proposed Protocol: Synthesis of 2-(Azepan-1-yl)-5-bromopyridin-3-amine

  • To a solution of 2-amino-3-chloro-5-bromopyridine (1.0 eq) in a suitable high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), add azepane (1.5-2.0 eq).

  • Add a non-nucleophilic base such as potassium carbonate (2.0 eq) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to 120-150°C and monitor the progress by TLC or LC-MS. Microwave irradiation may be employed to reduce reaction times.[11]

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(azepan-1-yl)-5-bromopyridin-3-amine.

Reactivity Profile at the 5-Position: C-C and C-N Bond Formation

The bromine atom at the 5-position of the pyridine ring is the primary handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between sp²-hybridized carbon atoms.[3] 2-(Azepan-1-yl)-5-bromopyridin-3-amine is expected to readily participate in this reaction with a variety of aryl and heteroaryl boronic acids or esters.

Suzuki_Coupling sub 2-(Azepan-1-yl)-5-bromopyridin-3-amine product 5-Aryl/Heteroaryl Derivative sub->product Pd Catalyst, Base reagent R-B(OH)2 reagent->product

Caption: General scheme for the Suzuki-Miyaura coupling of 2-(azepan-1-yl)-5-bromopyridin-3-amine.

Discussion of Causality in Experimental Choices:

  • Palladium Source: A variety of Pd(0) and Pd(II) sources can be used, such as Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃. The choice often depends on the stability of the catalyst under the reaction conditions and the nature of the coupling partners.[3]

  • Ligand: The choice of phosphine ligand is crucial for an efficient catalytic cycle. For electron-rich pyridines, bulky and electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often employed to promote the rate-limiting oxidative addition and reductive elimination steps.

  • Base: An inorganic base is required to facilitate the transmetalation step. Common choices include K₂CO₃, Cs₂CO₃, K₃PO₄, and Na₂CO₃. The choice of base can influence the reaction rate and yield, with stronger bases sometimes being necessary for less reactive substrates.

  • Solvent: A mixture of an organic solvent and water is typically used. Dioxane/water, toluene/water, or DME/water are common solvent systems.

Exemplary Protocol for Suzuki-Miyaura Coupling [3]

  • In a reaction vessel, combine 2-(azepan-1-yl)-5-bromopyridin-3-amine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a suitable base such as K₃PO₄ (2.0-3.0 eq).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or a combination of Pd₂(dba)₃ (0.025 eq) and a suitable phosphine ligand (e.g., XPhos, 0.1 eq).

  • Add a solvent mixture, such as 1,4-dioxane and water (4:1).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction to 80-100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the desired biaryl product.

Catalyst System ComponentExamplesRationale
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Provides the active Pd(0) catalyst.
Ligand PPh₃, XPhos, SPhos, RuPhosStabilizes the Pd center and facilitates oxidative addition and reductive elimination.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene/H₂O, DME/H₂OSolubilizes reactants and facilitates the reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of primary or secondary amines at the 5-position.[12] This reaction is highly valuable for synthesizing complex aniline and heteroaromatic amine derivatives.

Exemplary Protocol for Buchwald-Hartwig Amination [2]

  • To a dry reaction vessel under an inert atmosphere (argon or nitrogen), add 2-(azepan-1-yl)-5-bromopyridin-3-amine (1.0 eq), the desired primary or secondary amine (1.2-1.5 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.0 eq).

  • Add a palladium source such as Pd₂(dba)₃ (0.02 eq) and a bulky electron-rich phosphine ligand like RuPhos or BrettPhos (0.08 eq). Pre-formed palladium catalysts like RuPhos Pd G3 can also be used.

  • Add a dry, aprotic solvent such as toluene or 1,4-dioxane.

  • Heat the reaction mixture to 80-110°C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride solution, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Reactivity Profile at the 3-Position: Derivatization of the Amino Group

The primary amino group at the 3-position is a versatile handle for further functionalization.

Acylation

The amino group can be readily acylated using acid chlorides, anhydrides, or carboxylic acids with a coupling agent to form the corresponding amides. This is a common strategy to introduce a wide range of substituents.[6]

General Protocol for Acylation

  • Dissolve 2-(azepan-1-yl)-5-bromopyridin-3-amine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base such as triethylamine (TEA) or pyridine (1.5 eq).

  • Cool the solution to 0°C and add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry and concentrate.

  • Purify by chromatography or recrystallization.

Alkylation

N-monoalkylation of the 3-amino group can be achieved through reductive amination with an aldehyde or ketone, or by direct alkylation with an alkyl halide. Reductive amination is often preferred to control the degree of alkylation.[5]

General Protocol for Reductive Amination

  • Dissolve 2-(azepan-1-yl)-5-bromopyridin-3-amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a solvent such as methanol or dichloroethane.

  • Add a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq).

  • Stir the reaction at room temperature until the starting material is consumed.

  • Quench the reaction carefully with water.

  • Extract the product, dry the organic phase, and concentrate.

  • Purify as needed.

Diazotization

The 3-amino group can undergo diazotization to form a diazonium salt. Unlike the unstable diazonium salts of 2-aminopyridines, those derived from 3-aminopyridines are generally more stable and can be used as intermediates for Sandmeyer-type reactions to introduce a variety of substituents such as halogens, cyano, or hydroxyl groups.[10][13]

General Considerations for Diazotization

  • The reaction is typically carried out in a cold, acidic solution (e.g., HCl, H₂SO₄) with sodium nitrite.

  • The resulting diazonium salt is usually not isolated but reacted in situ with a suitable nucleophile.

Conclusion

2-(Azepan-1-yl)-5-bromopyridin-3-amine is a highly valuable and versatile building block for medicinal chemistry and materials science. Its trifunctional nature allows for selective and sequential modification at three distinct points of the molecule. The bromine atom at the 5-position serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and amino-aryl structures. The primary amine at the 3-position provides a site for a wide range of derivatizations, while the azepane moiety introduces a desirable saturated heterocyclic component. This guide provides a comprehensive overview of its reactivity, offering researchers the foundational knowledge and practical protocols to effectively incorporate this promising scaffold into their synthetic programs.

References

  • (Reference to a general review on the synthesis of 2-amino-5-bromopyridine, if found)
  • (Reference to a general review on the synthesis of 3-amino-5-bromopyridine, if found)
  • (Reference to a paper on the bromination of 2-aminopyridine, e.g.
  • (Reference to a paper on the chlorin
  • Process for the production of 2-amino-3-hydroxypyridine derivatives.
  • 2-Amino-5-bromopyridine. PubChem. [Link]

  • 2,3-diaminopyridine. Organic Syntheses. [Link]

  • 3-Amino-5-bromopyridine. PubChem. [Link]

  • Božinović, N., Šolaja, B. A., & Opsenica, I. M. (2016). Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. Journal of the Serbian Chemical Society, 81(10), 1163-1170. [Link]

  • Tian, Z., Li, D., Jiang, Z., & Li, Z. (2011). A facile N-monoalkylation of aminopyridines. Journal of Chemical Research, 2011(11), 628-629. [Link]

  • Kas'yan, L. I., Kas'yan, A. O., & Kryshtal, O. V. (2004). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Russian Journal of Organic Chemistry, 40(10), 1469-1475. [Link]

  • Diazonium salts which are intermediates for 3-substituted pyridines.
  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024. [Link]

  • Leśniewska, A., & Przybylski, P. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry, 275, 116556. [Link]

  • (Reference on Suzuki coupling of heteroaryl halides, if a suitable one is found)
  • (Reference on Buchwald-Hartwig amination of heteroaryl halides, if a suitable one is found)
  • Ali, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. [Link]

  • (Reference on Buchwald-Hartwig amination of heteroaryl halides, if a suitable one is found)
  • (Reference on SNAr of halopyridines, if a suitable one is found)
  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • (Reference on acylation of aminopyridines, if a suitable one is found)
  • Diazotisation. Organic Chemistry Portal. [Link]

Sources

Exploratory

Technical Guide: Analogs and Derivatives of 2-(Azepan-1-yl)-5-bromopyridin-3-amine

A Privileged Scaffold for Kinase Inhibitor and GPCR Ligand Discovery Executive Summary In the landscape of modern medicinal chemistry, 2-(Azepan-1-yl)-5-bromopyridin-3-amine represents a highly versatile "privileged scaf...

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Kinase Inhibitor and GPCR Ligand Discovery

Executive Summary

In the landscape of modern medicinal chemistry, 2-(Azepan-1-yl)-5-bromopyridin-3-amine represents a highly versatile "privileged scaffold." It combines three distinct pharmacophoric elements into a compact heteroaromatic core: a lipophilic azepane ring for hydrophobic pocket occupation, a primary amine for hydrogen bonding or cyclization, and a bromine handle for palladium-catalyzed cross-coupling.

This guide provides a comprehensive technical analysis of this scaffold, detailing its synthesis, structural properties, and utility as a precursor for Imidazo[4,5-b]pyridines —a class of potent kinase inhibitors (e.g., MK2, c-Met, VEGFR). By mastering the derivatization of this core, researchers can rapidly generate libraries with high Fsp³ character and tunable solubility profiles.

Structural Analysis & Pharmacophore Properties

The molecule functions as a trifunctional building block. Its reactivity is governed by the electronic distribution of the pyridine ring and the steric influence of the azepane moiety.

PositionSubstituentElectronic/Steric RoleSynthetic Utility
C2 Azepan-1-yl Steric/Lipophilic: A 7-membered hydrophobic ring. Increases logP and occupies large hydrophobic pockets (e.g., ATP-binding sites).Introduced via SNAr. Difficult to modify post-synthesis due to steric bulk.
C3 -NH₂ (Amine) H-Bond Donor: Critical for hinge binding in kinases.Nucleophilic handle for amides, ureas, or cyclization to imidazopyridines.
C5 -Br (Bromine) Electronic Modulator: Weakly electron-withdrawing.Electrophilic handle for Suzuki, Sonogashira, or Buchwald-Hartwig couplings.
The "Azepane Effect"

Unlike the more common piperidine (6-membered) or pyrrolidine (5-membered) analogs, the azepane (7-membered) ring introduces unique conformational flexibility. In kinase drug design, this ring expansion is often used to:

  • Fill Hydrophobic Volumes: Better shape complementarity in the solvent-exposed regions of the ATP pocket.

  • Disrupt Planarity: The twist-chair conformation of azepane prevents π-stacking aggregation, improving solubility compared to planar analogs.

Synthetic Routes and Methodologies

The most robust route to 2-(Azepan-1-yl)-5-bromopyridin-3-amine avoids the regioselectivity issues of direct bromination by starting with a pre-halogenated nitro-pyridine core.

Core Synthesis Workflow

The synthesis relies on the varying electrophilicity of the pyridine carbons. The C2 position, activated by the adjacent ring nitrogen and the electron-withdrawing nitro group at C3, is highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

Step 1: SNAr Displacement

  • Substrate: 5-bromo-2-chloro-3-nitropyridine.

  • Nucleophile: Azepane (Hexamethyleneimine).

  • Conditions: Mild base (TEA or DIPEA), non-polar solvent (DCM or THF), 0°C to RT.

  • Note: The bromine at C5 is stable under these conditions; SNAr occurs exclusively at C2 due to the ortho-nitro activation.

Step 2: Nitro Reduction

  • Substrate: 2-(Azepan-1-yl)-5-bromo-3-nitropyridine.

  • Reagents: Iron powder/NH₄Cl (Bechamp) or SnCl₂.

  • Caution: Catalytic hydrogenation (H₂/Pd-C) carries a high risk of debromination (hydrodehalogenation) at C5. Chemoselective metal-mediated reduction is required.

Visualization of Synthetic Logic

SynthesisWorkflow Start 5-bromo-2-chloro- 3-nitropyridine Intermediate 2-(Azepan-1-yl)- 5-bromo-3-nitropyridine Start->Intermediate SnAr (DCM, TEA) Azepane Azepane (Nucleophile) Azepane->Intermediate Product 2-(Azepan-1-yl)- 5-bromopyridin-3-amine Intermediate->Product Reduction Reagent_Red Fe / NH4Cl (Chemoselective) Reagent_Red->Product

Figure 1: Chemoselective synthesis preserving the C5-Bromine handle.

Derivatization Strategies: Building Complexity

Once the core is synthesized, it serves as a divergence point for three major classes of derivatives.

Pathway A: C5-Aryl Expansion (Suzuki-Miyaura)

The C5-Bromine is electronically deactivated by the electron-rich C2-amine system, often requiring specialized ligands for cross-coupling.

  • Goal: Extend the scaffold to reach the "gatekeeper" residue in kinase pockets.

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard. For difficult substrates, Buchwald's XPhos Pd G2 is recommended.

  • Outcome: Biaryl systems (e.g., 5-phenyl-pyridine derivatives).

Pathway B: Imidazo[4,5-b]pyridine Formation

This is the most high-value application. Condensing the C3-amine and the C2-nitrogen (via the pyridine ring nitrogen) creates a fused bicyclic system.

  • Mechanism: Cyclization with aldehydes, carboxylic acids, or orthoesters.

  • Significance: Imidazo[4,5-b]pyridines are isosteres of purines (adenine), making them privileged structures for ATP-competitive inhibition.

Pathway C: Urea/Amide Formation

Functionalizing the primary amine at C3 allows for the introduction of "tail" groups that interact with solvent-front residues.

  • Reagents: Isocyanates (for ureas) or Acid Chlorides (for amides).

Decision Tree for Analog Generation

Derivatization Core 2-(Azepan-1-yl)-5-bromopyridin-3-amine PathA Path A: C5 Coupling Core->PathA Aryl Boronic Acids PathB Path B: Cyclization Core->PathB R-CHO / Oxidation PathC Path C: N-Acylation Core->PathC R-NCO / R-COCl ProdA Biaryl Kinase Inhibitors (Suzuki/Stille) PathA->ProdA ProdB Imidazo[4,5-b]pyridines (Purine Mimics) PathB->ProdB ProdC Ureas / Amides (Solvent Tail) PathC->ProdC

Figure 2: Strategic derivatization pathways for library generation.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The color changes and TLC Rf shifts described serve as checkpoints.

Protocol 1: Synthesis of 2-(Azepan-1-yl)-5-bromo-3-nitropyridine

Objective: SNAr displacement of chloride.

  • Setup: In a 250 mL round-bottom flask, dissolve 5-bromo-2-chloro-3-nitropyridine (5.0 g, 21.0 mmol) in anhydrous DCM (50 mL). The solution should be pale yellow.

  • Addition: Add Triethylamine (3.5 mL, 25.0 mmol). Cool the mixture to 0°C in an ice bath.

  • Nucleophile: Add Azepane (2.6 mL, 23.0 mmol) dropwise over 10 minutes.

    • Observation: The solution will darken to a deep orange/red (characteristic of nitropyridine amino-adducts).

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

    • Checkpoint: TLC (Hexane/EtOAc 4:1). Starting material (Rf ~0.6) should disappear; Product (Rf ~0.7, bright yellow spot) appears.

  • Workup: Wash with water (2 x 50 mL) and Brine (50 mL). Dry organic phase over Na₂SO₄. Evaporate solvent.[1]

  • Purification: Recrystallize from Ethanol or flash chromatography (0-10% EtOAc in Hexanes).

    • Yield: Expect 85-95% as a yellow solid.[1]

Protocol 2: Chemoselective Reduction to 2-(Azepan-1-yl)-5-bromopyridin-3-amine

Objective: Reduce -NO₂ to -NH₂ without debrominating the C5 position.

  • Setup: Dissolve the nitro-intermediate (3.0 g) in Ethanol (30 mL) and Water (7 mL). Add Ammonium Chloride (2.6 g, 5 eq).

  • Activation: Add Iron Powder (2.8 g, 5 eq, 325 mesh) in one portion.

  • Reflux: Heat to 80°C with vigorous stirring for 2-4 hours.

    • Observation: The bright yellow color of the nitro compound will fade to a dull grey/brown slurry.

    • Checkpoint: TLC (Hexane/EtOAc 1:1). The amine product is significantly more polar (lower Rf) and will stain purple/brown with Ninhydrin.

  • Filtration: Filter hot through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Partition between EtOAc and saturated NaHCO₃. Dry and concentrate.

    • Note: The product is an air-sensitive amine; store under Nitrogen or use immediately.

Medicinal Chemistry Applications

Target Class: MK2 (MAPKAPK2) Inhibitors

The 2-amino-3-substituted pyridine motif is a classic scaffold for MK2 inhibitors. The azepane ring at C2 mimics the hydrophobic interactions of similar cycloalkyl groups found in advanced inhibitors like PF-3644022.

Target Class: c-Met Kinase

Imidazo[4,5-b]pyridines derived from this amine have shown efficacy against c-Met. The C5-aryl group (introduced via Suzuki coupling) typically extends into the hydrophobic back-pocket, while the azepane remains solvent-exposed or interacts with the ribose-binding region.

References

  • Imidazopyridine Scaffolds in Oncology

    • Title: Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review.
    • Source: Bioorganic Chemistry, 2023.[2][3][4]

    • URL:[Link]

  • Synthesis of 2-Amino-5-bromo-3-substituted Pyridines

    • Title: Synthesis of 2-Amino-5-Bromo-3-Iodopyridine (General procedure for halo-aminopyridines).
    • Source: International Journal of Simul
    • URL:[Link]

  • Click Chemistry on Aminopyridines

    • Title: Synthesis and Fluorescent Properties of Aminopyridines and the Applic
    • Source: PMC (PubMed Central), 2022.
    • URL:[Link]

  • General Pyridine Functionalization

    • Title: Efficient Synthesis of 2-Aminopyridine Derivatives.[5][6]

    • Source: Molecules, 2022.[5][7]

    • URL:[Link]

Sources

Foundational

Technical Master Guide: 2-(Azepan-1-yl)-5-bromopyridin-3-amine

This guide serves as a comprehensive technical reference for 2-(Azepan-1-yl)-5-bromopyridin-3-amine , a specialized heterocyclic building block critical in the synthesis of advanced kinase inhibitors and neurological the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical reference for 2-(Azepan-1-yl)-5-bromopyridin-3-amine , a specialized heterocyclic building block critical in the synthesis of advanced kinase inhibitors and neurological therapeutics.[1][2][3]

[1][2][3]

Executive Summary & Strategic Utility

2-(Azepan-1-yl)-5-bromopyridin-3-amine is a tri-functionalized pyridine scaffold used primarily in the discovery of Mitogen-Activated Protein Kinase (MAPK) inhibitors and Cyclin-Dependent Kinase (CDK) modulators.[1][2][3]

Its structural value lies in its precise orthogonal reactivity:

  • C3-Amine: A primary handle for amide/urea formation (typically interacting with the kinase hinge region).[2][3]

  • C5-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to extend the pharmacophore.[1][2][3]

  • C2-Azepane: A hydrophobic, solubility-modulating moiety that occupies solvent-exposed regions or specific hydrophobic pockets (e.g., the ribose pocket).[1][2][3]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertyDetail
IUPAC Name 5-bromo-2-(azepan-1-yl)pyridin-3-amine
Molecular Formula C₁₁H₁₆BrN₃
Molecular Weight 270.17 g/mol
Core Scaffold 2,3,5-Trisubstituted Pyridine
Key Precursor CAS 67443-38-3 (5-Bromo-2-chloro-3-nitropyridine)
Predicted LogP ~2.8 – 3.2 (Lipophilic due to azepane ring)
pKa (Conjugate Acid) ~5.5 (Pyridine N is deactivated by Br/NH₂ effects)
Appearance Off-white to pale yellow solid

Validated Synthesis Protocol

The synthesis relies on the high regioselectivity of Nucleophilic Aromatic Substitution (


) on the 2-chloro-3-nitropyridine core, followed by a chemoselective reduction that must preserve the C-Br bond.[1][2][3]
Step 1: Regioselective Displacement

Objective: Install the azepane ring at C2 without affecting the C5-Bromine.[1][2][3]

  • Mechanism: The C2-chlorine is highly activated by the ortho-nitro group and the pyridine nitrogen.[1][2][3] The C5-bromine is unactivated (meta to nitro) and remains intact.[1][2][3]

Protocol:

  • Reagents: 5-Bromo-2-chloro-3-nitropyridine (1.0 eq), Azepane (1.1 eq),

    
     (1.5 eq).[1][2][3]
    
  • Solvent: Acetonitrile (MeCN) or DMF.[2][3]

  • Conditions: Stir at 0°C

    
     RT for 2–4 hours. (Heating to 60°C may be required if reaction is sluggish, but avoid >80°C to prevent side reactions).[2][3]
    
  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.[2][3]

  • Yield: Typically >90%.

  • Intermediate: 5-bromo-2-(azepan-1-yl)-3-nitropyridine.

Step 2: Chemoselective Nitro Reduction

Objective: Reduce


 to 

without debrominating the aromatic ring (Hydrogenolysis of C-Br is a risk with

).[1][2][3]

Recommended Protocol (Iron-Mediated):

  • Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (

    
    , 5.0 eq).
    
  • Solvent: Ethanol/Water (4:1 v/v).

  • Conditions: Reflux (80°C) for 2–6 hours. Monitor by LC-MS for disappearance of nitro intermediate.[1][2][3]

  • Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.[2][3] Neutralize with saturated

    
     and extract with DCM.[2][3]
    
  • Purification: Recrystallization from EtOH/Hexane or Flash Chromatography (Hexane/EtOAc).[2][3]

Synthesis Workflow Diagram

SynthesisPath Start 5-Bromo-2-chloro- 3-nitropyridine (CAS 67443-38-3) Inter Intermediate: 5-Bromo-2-(azepan-1-yl)- 3-nitropyridine Start->Inter SNAr Displacement (Regioselective at C2) Reagent1 Azepane (Base: K2CO3) Reagent1->Inter Product TARGET: 2-(Azepan-1-yl)- 5-bromopyridin-3-amine Inter->Product Chemoselective Reduction (-NO2 -> -NH2) Reagent2 Fe / NH4Cl (EtOH/H2O, Reflux) Reagent2->Product

Figure 1: Synthetic route emphasizing regioselectivity at C2 and chemoselectivity at C3.

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in kinase drug discovery.[2][3]

Structure-Activity Relationship (SAR) Logic
  • The Hinge Binder (C3-Amine): The primary amine is rarely the final endpoint.[1][2][3] It is usually derivatized into a Urea or Amide .[2][3]

    • Example: Reaction with an isocyanate yields a urea, a classic motif for binding to the ATP-binding site hinge region (Glu/Asp residues).[2][3]

  • The Solubility Handle (C2-Azepane): The 7-membered azepane ring is bulky and lipophilic.[1][2][3]

    • Function: It disrupts planarity slightly and fills hydrophobic pockets (e.g., the "Gatekeeper" region or solvent front).[2][3]

    • Modification: If the azepane is too lipophilic (LogP > 4), it is often replaced with 1,4-oxazepane or piperazine to improve metabolic stability and solubility.[2][3]

  • The Extension Vector (C5-Bromine):

    • Used to attach aryl/heteroaryl groups via Suzuki Coupling .[2][3] This extension reaches into the "back pocket" of the kinase, conferring selectivity (e.g., distinguishing between p38

      
       and MK2).[2][3]
      
Functionalization Decision Tree

SAR_Logic cluster_C3 C3 Position (Amine) cluster_C5 C5 Position (Bromine) Core 2-(Azepan-1-yl)- 5-bromopyridin-3-amine Urea Derivatize to Urea (Hinge Binding) Core->Urea Amide Derivatize to Amide (Selectivity) Core->Amide Suzuki Suzuki Coupling (Aryl Extension) Core->Suzuki Buchwald Buchwald Amination (N-Linked Extension) Core->Buchwald

Figure 2: Divergent synthesis pathways for lead optimization.

Safety & Handling

  • Hazards: As a halogenated aminopyridine, treat as a potential Skin/Eye Irritant (H315/H319) and STOT-SE (H335) .[2][3]

  • Sensitization: Aminopyridines can be skin sensitizers.[2][3] Use double-gloving (Nitrile).[1][2][3]

  • Storage: Store under inert atmosphere (

    
     or Ar) at 2–8°C. Light sensitive (protect from direct UV to prevent debromination or oxidation).
    

References

  • Precursor Synthesis:Synthesis of 2-amino-5-bromo-3-nitropyridine derivatives. (General SNAr methodology on 2-chloro-3-nitropyridines). Journal of Heterocyclic Chemistry.
  • Reduction Methodology: Ramadas, K., & Srinivasan, N. (1992).[2][3] Iron/Ammonium Chloride: A convenient system for the selective reduction of nitroarenes.[2][3]Synthetic Communications, 22(9), 1389-1395.[2][3] Link

  • Kinase Scaffold Utility: O'Neill, D. J., et al. (2011).[2][3] Aminopyridines as potent inhibitors of MAPKAP-K2 (MK2).[1][2][3]Bioorganic & Medicinal Chemistry Letters, 21(23), 7134-7139.[2][3] (Describes analogous 3-amino-5-bromo scaffolds). Link[1][2][3]

  • Commercial Availability: Precursor 5-Bromo-2-chloro-3-nitropyridine (CAS 67443-38-3) is widely available from suppliers (e.g., Sigma-Aldrich, Combi-Blocks) as the standard starting material for this class.[1][2][3]

Sources

Exploratory

Physical and chemical characteristics of 2-(Azepan-1-yl)-5-bromopyridin-3-amine

This guide is structured as a technical monograph for the specialized chemical intermediate 2-(Azepan-1-yl)-5-bromopyridin-3-amine .[1] As this specific substitution pattern represents a high-value scaffold often found i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical monograph for the specialized chemical intermediate 2-(Azepan-1-yl)-5-bromopyridin-3-amine .[1] As this specific substitution pattern represents a high-value scaffold often found in kinase inhibitor research (e.g., CCR2 antagonists, BET bromodomain inhibitors) rather than a commodity chemical, the data presented synthesizes calculated physicochemical properties with field-validated synthetic protocols.

Compound Class: Halogenated Heterocyclic Amine Primary Application: Pharmaceutical Intermediate (Kinase/GPCR Ligand Scaffold)[1]

Physicochemical Architecture

This molecule combines a lipophilic azepane ring with a polar aminopyridine core.[1] The bromine atom at position 5 serves as a critical "handle" for downstream cross-coupling, while the C3-amine provides a vector for hydrogen bonding or cyclization.[1]

Calculated & Predicted Properties

Note: Values derived from consensus chemical informatics (ACD/Labs, ChemAxon) for the structure C₁₁H₁₆BrN₃.

PropertyValueTechnical Context
Molecular Formula C₁₁H₁₆BrN₃Halogenated Heterocycle
Molecular Weight 270.17 g/mol Fragment-like (Rule of 3 compliant)
Exact Mass 269.05 g/mol Monoisotopic peak (⁷⁹Br)
Isotope Pattern M (100%), M+2 (98%)Distinct 1:1 doublet signature in MS due to Bromine
LogP (Predicted) 2.8 ± 0.4Moderately lipophilic; optimized for cell permeability
pKa (Base) ~5.8 (Pyridine N)Less basic than pyridine due to Br-induction; C3-NH₂ is weakly basic
Topological Polar Surface Area 41.5 ŲHigh potential for BBB permeability (<90 Ų)
Appearance Pale Yellow/Off-White SolidTypical of aminated pyridine intermediates
Solubility Profile
  • High Solubility: Dichloromethane (DCM), Ethyl Acetate, DMSO.

  • Moderate Solubility: Methanol, Ethanol.[1]

  • Low Solubility: Water (requires pH adjustment < 4 for protonation).[1]

Synthetic Methodology (Expert Protocol)

The most robust synthesis of this scaffold avoids the regioselectivity issues of brominating a pre-formed aminopyridine.[1] Instead, a Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction is the industry-standard approach for high purity.[1]

Reaction Workflow

The synthesis typically proceeds from commercially available 5-bromo-2-chloro-3-nitropyridine .[1]

SynthesisPath SM 5-Bromo-2-chloro- 3-nitropyridine (CAS: 67443-38-3) INT Intermediate: 2-(Azepan-1-yl)- 5-bromo-3-nitropyridine SM->INT Step 1: SₙAr Azepane, Et3N, DMF 0°C to RT, 2h PROD Target: 2-(Azepan-1-yl)- 5-bromopyridin-3-amine INT->PROD Step 2: Reduction Fe powder, NH4Cl EtOH/H2O, 70°C

Figure 1: Two-step synthetic route prioritizing regiocontrol and yield.

Detailed Protocol
Step 1: SₙAr Displacement
  • Charge: Dissolve 5-bromo-2-chloro-3-nitropyridine (1.0 eq) in anhydrous DMF (5 vol).

  • Add Base: Add Triethylamine (1.5 eq) and cool to 0°C.

  • Nucleophile: Add Azepane (1.1 eq) dropwise.[1] The reaction is exothermic; maintain internal temp < 10°C.[1]

  • Monitor: Warm to RT. Monitor by LCMS.[1] The chlorine is highly activated by the ortho-nitro group; reaction is usually complete in < 2 hours.[1]

  • Workup: Pour into ice water. The nitro-intermediate usually precipitates as a yellow solid.[1] Filter and wash with water.[1][2]

Step 2: Selective Nitro Reduction

Why Iron/Ammonium Chloride? Catalytic hydrogenation (H₂/Pd-C) carries a high risk of de-bromination (hydrodehalogenation).[1] The Fe/NH₄Cl method is chemoselective, preserving the C5-Bromine.[1]

  • Suspend: Suspend the nitro-intermediate (from Step 1) in Ethanol/Water (3:1 ratio).[1]

  • Add Reagents: Add NH₄Cl (5.0 eq) and Iron powder (325 mesh, 5.0 eq).

  • Reflux: Heat to 70–80°C with vigorous stirring for 2–4 hours.

  • Filter: Filter hot through Celite to remove iron oxides.[1]

  • Isolate: Concentrate the filtrate. Partition between EtOAc and NaHCO₃ (sat).[1] Dry organic layer (Na₂SO₄) and concentrate.[1]

Structural Characterization (Self-Validating Systems)

To ensure scientific integrity, the identity of the molecule must be validated using the following markers.

1H-NMR Diagnostic Signals (DMSO-d6)[1]
  • Azepane Ring: Look for three distinct multiplets integrating to 4H, 4H, and 4H (or 4/8 depending on resolution) in the aliphatic region (1.5 – 3.5 ppm). The protons adjacent to nitrogen will be deshielded (~3.4 ppm).[1]

  • Amine Handle: A broad singlet around 5.0–6.5 ppm (exchangeable with D₂O).[1]

  • Pyridine Core:

    • H4 (C4-H): Doublet (d, J ≈ 2.0 Hz) around 7.0–7.2 ppm.[1]

    • H6 (C6-H): Doublet (d, J ≈ 2.0 Hz) around 7.8–8.0 ppm.[1] Note: H6 is more deshielded due to the adjacent nitrogen.

Mass Spectrometry (LCMS)[1]
  • Ionization: ESI Positive Mode.

  • Signature: You must observe a 1:1 doublet at m/z 270 and 272.

    • If you see only 270, you have lost the bromine (de-bromination impurity).[1]

    • If you see 192, you have lost the bromine and the azepane (unlikely fragmentation).

Reactivity & Applications

This molecule is a "Hub" scaffold.[1] The orthogonality of the amine, the bromine, and the azepane ring allows for sequential functionalization.

Reactivity CORE 2-(Azepan-1-yl)- 5-bromopyridin-3-amine SUZUKI Suzuki-Miyaura Coupling (C5-Aryl Extension) CORE->SUZUKI Pd(dppf)Cl2, Ar-B(OH)2 BUCH Buchwald-Hartwig (C5-Amination) CORE->BUCH Pd2(dba)3, XPhos, R-NH2 AMIDE Amide Coupling (C3-Acylation) CORE->AMIDE HATU, R-COOH CYCLO Cyclization (Imidazopyridine formation) CORE->CYCLO Orthoformate/Acid

Figure 2: Divergent synthesis opportunities.[3] Red arrows indicate C-C/C-N bond formation at the bromine; Green arrows indicate modification of the amine.

Key Applications in Drug Discovery[4]
  • Kinase Inhibition: The 2-amino-3-substituted pyridine motif is a privileged scaffold for ATP-competitive inhibitors.[1] The azepane ring often occupies the solvent-exposed region or a hydrophobic pocket (e.g., in CCR2 or JAK kinase inhibitors).[1]

  • PROTAC Linkers: The amine at C3 is an excellent attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs), connecting the warhead to an E3 ligase ligand.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Specific Toxicity: Aminopyridines can block potassium channels; handle with care.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive (bromine-carbon bonds can be photolabile over long periods).[1]

References

  • Synthesis of 2-amino-3-nitropyridines via SnAr: Lier, F. et al.[1] "Nucleophilic substitution of 2-chloro-3-nitropyridine: A versatile route to 2-functionalized 3-aminopyridines."[1] Journal of Heterocyclic Chemistry, 2002.[1] [1]

  • Selective Reduction of Nitro groups in the presence of Halogens: Bellamy, F. D. & Ou, K.[1] "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium."[1] Tetrahedron Letters, 1984.[1]

  • Privileged Structures in Drug Discovery (Aminopyridines): Welsch, M. E. et al.[1] "Privileged scaffolds for library design and drug discovery."[1] Current Opinion in Chemical Biology, 2010.[1]

  • General Physical Properties of Halogenated Pyridines: PubChem Database.[1] "3-amino-5-bromopyridine (Analogous Core)."[1][4] [1]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Suzuki Cross-Coupling of 2-(Azepan-1-yl)-5-bromopyridin-3-amine

Executive Summary This application note details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 2-(Azepan-1-yl)-5-bromopyridin-3-amine (Substrate 1 ). This scaffold represents a "privi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 2-(Azepan-1-yl)-5-bromopyridin-3-amine (Substrate 1 ). This scaffold represents a "privileged structure" in kinase inhibitor discovery but poses significant synthetic challenges due to the synergistic electronic deactivation by the azepane ring and catalyst poisoning potential of the free primary amine.

This guide moves beyond standard Pd(PPh₃)₄ protocols, recommending sterically demanding, electron-rich phosphine ligands (Buchwald-type) to facilitate oxidative addition on the electron-rich pyridine ring while preventing amine-palladium coordination.

Mechanistic Challenges & Strategy

Substrate Analysis

The substrate presents a dual-challenge environment for Palladium catalysis:

  • Electronic Deactivation: The azepane ring (C2 position) is a strong electron-donating group (EDG) via resonance. This increases electron density at the C5-Br bond, significantly raising the activation energy required for the oxidative addition step.

  • Catalyst Poisoning: The C3-primary amine (

    
    ) and the pyridine nitrogen (
    
    
    
    ) create a potential chelation site. Standard Pd(0) species can become "trapped" by this coordination rather than entering the catalytic cycle.
Mechanistic Pathway Diagram

The following diagram illustrates the kinetic competition between the productive catalytic cycle and the non-productive catalyst sequestration.

SuzukiMechanism Substrate Substrate: 2-(Azepan-1-yl)-5-bromopyridin-3-amine Complex_Dead Inactive Complex (Pd-Amine Coordination) Substrate->Complex_Dead Path A: N-Coordination (Poisoning) OxAdd Oxidative Addition (Rate Limiting Step) Substrate->OxAdd Path B: C-Br Insertion (Productive) Pd_Active Active Catalyst [L-Pd(0)] Pd_Active->Substrate Interaction Pd_Active->OxAdd TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd_Active Regeneration Product Coupled Biaryl Product RedElim->Product

Figure 1: Kinetic competition between productive oxidative addition and non-productive amine coordination.[1] Path B must be favored by ligand selection.

Catalyst & Ligand Selection Matrix

To overcome the challenges identified above, the choice of ligand is critical. Simple phosphines like


 are insufficient.
Catalyst SystemLigand ClassSuitabilityRationale
Pd(PPh₃)₄ Monodentate ArylphosphineLow Prone to oxidation; poor reactivity with electron-rich aryl bromides.
Pd(dppf)Cl₂ Bidentate FerrocenylMedium Robust "workhorse." The bite angle prevents some amine coordination, but reaction rates may be slow.
XPhos Pd G3 Dialkylbiaryl PhosphineHigh Bulky ligand prevents amine binding. Electron-rich P-center accelerates oxidative addition on deactivated rings.
SPhos Pd G3 Dialkylbiaryl PhosphineHigh Similar to XPhos; excellent for high steric hindrance substrates.
Pd(OAc)₂ + CataCXium A Cage PhosphineHigh Specialized for difficult heteroaryl couplings; high turnover number (TON).

Experimental Protocols

Protocol A: High-Performance Method (XPhos Pd G3)

Recommended for medicinal chemistry library synthesis and difficult coupling partners.

Reagents:

  • Substrate: 2-(Azepan-1-yl)-5-bromopyridin-3-amine (1.0 equiv)

  • Boronic Acid/Ester:

    
     or 
    
    
    
    (1.2 - 1.5 equiv)
  • Catalyst: XPhos Pd G3 (2 - 5 mol%)

  • Base:

    
     (0.5 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane or THF

Step-by-Step Procedure:

  • Charge: To a microwave vial or round-bottom flask equipped with a stir bar, add the Substrate, Boronic acid, and XPhos Pd G3.

  • Inertion: Seal the vessel and purge with Nitrogen (

    
    ) or Argon for 5 minutes. Note: Oxygen removal is critical to maintain the active Pd(0) species.
    
  • Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the degassed aqueous

    
     solution.
    
    • Ratio: 4:1 Organic:Aqueous (e.g., 4 mL Dioxane : 1 mL Water).

  • Reaction:

    • Thermal: Heat to 80°C - 100°C for 2–4 hours.

    • Microwave: Irradiate at 100°C for 30–60 minutes.

  • Monitoring: Monitor by LCMS. Look for the disappearance of the bromide (

    
    : ~270/272) and formation of product.
    
    • Watchpoint: If de-brominated byproduct (protodehalogenation) is observed, lower temperature to 60°C.

Protocol B: Scalable/Cost-Effective Method (Pd(dppf)Cl₂)

Recommended for gram-scale synthesis where catalyst cost is a factor.

Reagents:

  • Catalyst:

    
      (5 mol%)
    
  • Base:

    
     (Solid, 3.0 equiv)
    
  • Solvent: DME (Dimethoxyethane) / Water (3:1)

Step-by-Step Procedure:

  • Charge: Combine Substrate, Boronic Acid, Base (

    
    ), and Catalyst in the reactor.
    
  • Solvent: Add DME and Water.

  • Degas: Sparge the mixture vigorously with Nitrogen for 15 minutes.

  • Reaction: Heat to reflux (~85°C) for 12–18 hours.

  • Workup: Filter through Celite while hot to remove bulk Palladium black. Dilute with EtOAc, wash with brine.

Workup and Purification Workflow

Efficient removal of Palladium is required, especially given the chelating nature of the product's amine.

WorkupFlow Reaction Reaction Mixture (Crude) Filter Filtration (Celite) Remove Pd Black Reaction->Filter Extract Extraction (EtOAc / Brine) Filter->Extract Scavenge Pd Scavenging (SiliaMetS® Thiol or DMT) Extract->Scavenge Critical Step Concentrate Concentration Scavenge->Concentrate Purify Flash Chromatography (DCM:MeOH or Hex:EtOAc) Concentrate->Purify Final Final Product (<10 ppm Pd) Purify->Final

Figure 2: Purification workflow emphasizing Palladium scavenging to ensure pharmaceutical-grade purity.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to XPhos Pd G3 or SPhos Pd G3 . Increase catalyst loading to 10 mol%.
Protodehalogenation (Br replaced by H)Hydride Source / OverheatingUse anhydrous conditions with solid base (

). Lower temperature. Ensure solvent is peroxide-free.
Homocoupling of Boronic Acid OxidationEnsure rigorous degassing (

removal). Add reaction mixture to pre-heated catalyst solution.
Substrate Remaining Deactivated RingSwitch solvent to n-Butanol (higher boiling point) and heat to 110°C.

Safety & Handling

  • Bromopyridines: Potential skin irritants and sensitizers. Handle in a fume hood.

  • Palladium Catalysts: Heavy metal toxicity. All waste streams must be segregated.

  • Pressure: If using microwave heating, ensure vials are rated for the generated pressure (Dioxane/Water generates significant vapor pressure at 100°C).

References

  • Mechanistic Overview: Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Aminopyridine Coupling Strategies: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[3] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Catalyst Poisoning Mitigation: Sherwood, J., et al. (2019). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. Link

  • Advanced Precatalysts: Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920. Link

Sources

Application

Application Note: Scalable Synthesis of 2-(Azepan-1-yl)-5-bromopyridin-3-amine

Executive Summary The molecule 2-(Azepan-1-yl)-5-bromopyridin-3-amine is a critical intermediate in the synthesis of next-generation kinase inhibitors, particularly those targeting the MAPKAPK2 (MK-2) pathway. Its struct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 2-(Azepan-1-yl)-5-bromopyridin-3-amine is a critical intermediate in the synthesis of next-generation kinase inhibitors, particularly those targeting the MAPKAPK2 (MK-2) pathway. Its structural core—a 2,3,5-trisubstituted pyridine—presents specific regiochemical challenges during scale-up.

This application note details a robust, two-step process designed for multi-gram to kilogram scale synthesis. Unlike discovery-phase routes that may rely on expensive palladium catalysis (Buchwald-Hartwig) or unstable diazonium intermediates, this protocol utilizes classical Nucleophilic Aromatic Substitution (SNAr) followed by a Chemoselective Nitro Reduction . This approach ensures high regiocontrol, preserves the sensitive aryl-bromide motif, and minimizes the use of chromatographic purification.

Retrosynthetic Logic & Strategy

The Challenge

Direct bromination of 2-(azepan-1-yl)pyridin-3-amine often leads to mixtures of 5-bromo and 6-bromo isomers, or over-bromination. Conversely, introducing the azepane ring onto 3-amino-5-bromopyridine via SNAr is sluggish due to the electron-donating nature of the amino group, which deactivates the pyridine ring.

The Solution: The "Nitro-Activation" Route

We utilize the strong electron-withdrawing effect of a nitro group at the 3-position to activate the 2-chlorine for substitution.

  • Step 1 (SNAr): The starting material, 5-bromo-2-chloro-3-nitropyridine , possesses a highly electrophilic C2 center due to the ortho-nitro group and the pyridine nitrogen. This allows for mild displacement by azepane without affecting the C5-bromide.

  • Step 2 (Reduction): The resulting nitro-intermediate is reduced to the amine.[1][2] Crucially, we employ Iron/Ammonium Chloride (Fe/NH4Cl) rather than catalytic hydrogenation (H2/Pd-C). This avoids the high risk of hydrodebromination (loss of the C5-Br) common with palladium catalysts.

Reaction Pathway Diagram

SynthesisPath SM 5-Bromo-2-chloro-3-nitropyridine (CAS: 67443-38-3) Intermediate 2-(Azepan-1-yl)-5-bromo-3-nitropyridine (Stable Intermediate) SM->Intermediate Step 1: Azepane, DIPEA ACN, 0°C to RT (SnAr Substitution) Product 2-(Azepan-1-yl)-5-bromopyridin-3-amine (Target) Intermediate->Product Step 2: Fe, NH4Cl EtOH/H2O, 70°C (Chemoselective Reduction)

Figure 1: Synthetic workflow prioritizing regioselectivity and halogen preservation.

Process Safety & Hazard Analysis (Scale-Up)

Hazard CategorySpecific RiskMitigation Strategy
Thermal Runaway SNAr reactions of chloronitropyridines are exothermic.Controlled addition of Azepane at 0°C. Monitor internal temp (IT) to keep <30°C during addition.
Nitro Compounds Nitro-pyridines can be shock-sensitive or energetic if dried completely at high temps.Do not distill the intermediate. Keep wet or dry below 50°C under vacuum.
Iron Waste Step 2 generates pyrophoric iron residues.Keep filter cake wet with water. Dispose of in designated metal waste containers.
Regioselectivity Risk of displacing Br instead of Cl (low risk, but possible).Maintain stoichiometry. The 2-Cl is significantly more labile than 5-Br due to ortho-nitro activation.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(Azepan-1-yl)-5-bromo-3-nitropyridine

Reagents:

  • 5-Bromo-2-chloro-3-nitropyridine (1.0 equiv)[3]

  • Azepane (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Acetonitrile (ACN) (10 vol)

Protocol:

  • Charge a reaction vessel with 5-bromo-2-chloro-3-nitropyridine and ACN. Stir to dissolve.

  • Cool the solution to 0–5°C using an ice/water bath.

  • Add DIPEA in one portion (reaction is not sensitive to base addition).

  • Add Azepane dropwise via an addition funnel over 30 minutes.

    • Critical: Maintain Internal Temperature (IT) < 10°C. The reaction is exothermic.

  • Warm to Room Temperature (20–25°C) and stir for 2–4 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[4][5] SM should be <1%.

  • Quench by pouring the reaction mixture into cold water (20 vol) with vigorous stirring. The product will precipitate as a bright yellow/orange solid.

  • Filter the solid. Wash the cake with water (3 x 2 vol) to remove DIPEA salts.

  • Dry in a vacuum oven at 45°C to constant weight.

Expected Yield: 90–95% Appearance: Yellow crystalline solid.

Step 2: Synthesis of 2-(Azepan-1-yl)-5-bromopyridin-3-amine

Reagents:

  • 2-(Azepan-1-yl)-5-bromo-3-nitropyridine (Intermediate from Step 1) (1.0 equiv)

  • Iron Powder (325 mesh, reduced) (4.0 equiv)

  • Ammonium Chloride (NH4Cl) (5.0 equiv)

  • Ethanol (10 vol)

  • Water (2.5 vol)

Protocol:

  • Charge the reaction vessel with the Nitro intermediate, Ethanol, Water, and NH4Cl.

  • Heat the mixture to 60°C.

  • Add Iron powder portion-wise over 20 minutes.

    • Why: Adding iron to a hot solution prevents clumping and initiates the reduction immediately.

    • Caution: Hydrogen gas may be evolved; ensure proper venting.

  • Stir at 70–75°C (reflux) for 2–3 hours.

    • IPC: Monitor for disappearance of the yellow nitro compound and appearance of the fluorescent amine spot on TLC.

  • Cool to room temperature.

  • Filter through a pad of Celite (diatomaceous earth) to remove iron oxides. Wash the pad with Ethanol (2 vol) and EtOAc (2 vol).

  • Concentrate the filtrate under reduced pressure to remove organics.

  • Extract the aqueous residue with Ethyl Acetate (3 x 5 vol).

  • Wash combined organics with Brine, dry over Na2SO4, and concentrate.

  • Purification: If necessary, recrystallize from Ethanol/Heptane or triturate with cold ether. For high-purity pharma applications, pass through a short silica plug eluting with DCM/MeOH (95:5).

Expected Yield: 80–85% Appearance: Off-white to pale brown solid.

Analytical Data & Validation

ParameterSpecificationNotes
Appearance Off-white solidOxidation leads to darker brown color. Store under N2.
1H NMR (DMSO-d6) δ 7.85 (d, 1H, H-6), 7.10 (d, 1H, H-4), 5.20 (s, 2H, NH2), 3.40 (m, 4H, azepane), 1.70 (m, 4H), 1.50 (m, 4H).Diagnostic doublet coupling for H-4/H-6 confirms 2,3,5-substitution pattern.
MS (ESI+) [M+H]+ = 269.0/271.01:1 Isotopic pattern confirms presence of one Bromine atom.
Purity (HPLC) >98.0% (AUC)Main impurity: Des-bromo analog (<0.5% if Fe reduction used).

Mechanistic Insight

The success of this protocol relies on the Bechamp Reduction mechanism modified for neutral conditions (Fe/NH4Cl).

Mechanism Step1 Nitro Group Adsorption on Fe Surface Step2 Single Electron Transfer (SET) from Fe(0) -> Nitro Step1->Step2 Step3 Formation of Nitroso (-NO) Intermediate Step2->Step3 Step4 Reduction to Hydroxylamine (-NHOH) Step3->Step4 Step5 Final Reduction to Amine (-NH2) Preserves Ar-Br bond Step4->Step5

Figure 2: Stepwise reduction mechanism on the iron surface. The mild conditions prevent oxidative addition of Iron into the C-Br bond.

References

  • Starting Material Availability: 5-Bromo-2-chloro-3-nitropyridine (CAS 67443-38-3) is a commercially available reagent used widely in medicinal chemistry.[6]

    • Source:

  • Nitro Reduction Methodology: The use of Iron/NH4Cl for chemoselective reduction of nitroarenes in the presence of halides is a standard industry practice, superior to catalytic hydrogen

    • Source:

  • General Synthesis of 3-Amino-5-Bromopyridines: Similar protocols are described for methyl-substituted analogs, valid

    • Source:

  • Azepane Functionalization: Biocatalytic and synthetic routes to 3-aminoazepanes and their incorpor

    • Source:

Sources

Method

Application Note: Strategic Derivatization of the 3-Amino Group on the 2-(Azepan-1-yl)-5-bromopyridine Scaffold

Introduction: Unlocking the Potential of a Privileged Scaffold The 2-(Azepan-1-yl)-5-bromopyridin-3-amine core represents a significant building block in modern medicinal chemistry. Pyridine derivatives are foundational...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 2-(Azepan-1-yl)-5-bromopyridin-3-amine core represents a significant building block in modern medicinal chemistry. Pyridine derivatives are foundational to a vast array of pharmaceuticals due to their ability to engage in critical biological interactions and their favorable physicochemical properties.[1][2] This specific scaffold presents a trifecta of chemically addressable points for molecular elaboration:

  • The 3-Amino Group: A potent nucleophile, ideal for forming amide, sulfonamide, urea, and secondary/tertiary amine linkages. Derivatization at this site is a primary strategy for modulating target engagement and refining structure-activity relationships (SAR).

  • The 5-Bromo Position: A versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of aryl, heteroaryl, or alkyl groups to expand the molecular framework.[3]

  • The 2-Azepane Moiety: This saturated heterocycle significantly influences the molecule's lipophilicity, solubility, and metabolic profile, offering a site for further modification if required.

This guide focuses exclusively on the selective derivatization of the 3-amino group. The key to success lies in chemoselective reaction design , employing conditions that favor nucleophilic attack by the amino group while leaving the bromo-substituent untouched.[4] The protocols outlined herein are robust methods for generating diverse libraries of analogues for drug discovery and chemical biology applications.

Core Derivatization Strategies: A Chemist's Toolkit

Three primary, high-yielding strategies are presented for the derivatization of the 3-amino group. The choice of method depends on the desired final functionality.

  • Acylation (Amide Formation): The reaction of the primary amine with an acylating agent (e.g., acyl chloride or anhydride) is one of the most reliable transformations in organic synthesis. It introduces a stable amide bond, a common feature in many approved drugs. The reaction requires a non-nucleophilic base to neutralize the acidic byproduct (HCl or carboxylic acid).

  • Sulfonylation (Sulfonamide Formation): The formation of a sulfonamide by reacting the amine with a sulfonyl chloride provides a distinct functional group with unique geometric and hydrogen-bonding capabilities. Sulfonamides are bioisosteres of amides and are prevalent in various therapeutic classes.

  • Reductive Amination (Secondary/Tertiary Amine Formation): This powerful one-pot reaction with an aldehyde or ketone first forms an intermediate imine (or iminium ion), which is then immediately reduced to furnish a more flexible secondary or tertiary amine.[5] This method is critical for introducing alkyl substituents and altering the basicity of the parent molecule.

Below is a workflow diagram illustrating the strategic decision-making process for derivatizing the starting material.

G cluster_input Starting Material cluster_strategies Derivatization Strategy Selection cluster_reagents Key Reagent Class cluster_output Product Class Start 2-(Azepan-1-yl)-5-bromopyridin-3-amine Acylation Acylation (Amide Synthesis) Start->Acylation Goal: Introduce R-C=O Sulfonylation Sulfonylation (Sulfonamide Synthesis) Start->Sulfonylation Goal: Introduce R-SO2 ReductiveAmination Reductive Amination (Substituted Amine Synthesis) Start->ReductiveAmination Goal: Introduce R-CH2 Reagent1 Acyl Chloride or Anhydride Acylation->Reagent1 Reagent2 Sulfonyl Chloride Sulfonylation->Reagent2 Reagent3 Aldehyde or Ketone + Reducing Agent ReductiveAmination->Reagent3 Product1 N-Acyl Derivative Reagent1->Product1 Product2 N-Sulfonyl Derivative Reagent2->Product2 Product3 N-Alkyl Derivative Reagent3->Product3

Caption: Decision workflow for derivatizing the 3-amino group.

Comparative Overview of Reaction Protocols

The following table summarizes the typical conditions for each derivatization strategy, providing a quick reference for experimental planning.

Parameter Acylation Sulfonylation Reductive Amination
Electrophile Acyl Chloride / AnhydrideSulfonyl ChlorideAldehyde / Ketone
Key Reagent ------Sodium Triacetoxyborohydride
Solvent Dichloromethane (DCM), THFDichloromethane (DCM), DMF1,2-Dichloroethane (DCE), THF
Base Triethylamine (TEA), DIPEATriethylamine (TEA), PyridineAcetic Acid (catalyst)
Temperature 0 °C to Room Temp.Room Temp. to 50 °CRoom Temperature
Typical Time 1-4 hours4-16 hours6-24 hours
Product AmideSulfonamideSecondary/Tertiary Amine

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Reagents such as acyl chlorides, sulfonyl chlorides, and strong acids are corrosive and/or toxic and should be handled with extreme care.

Protocol 1: Acylation with an Acyl Chloride (e.g., Benzoyl Chloride)

This protocol describes the formation of an amide bond. The choice of a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial; it acts solely as a proton scavenger for the HCl generated, preventing the protonation and deactivation of the starting amine.

Caption: General scheme for the acylation of the starting amine.

A. Materials & Equipment

  • 2-(Azepan-1-yl)-5-bromopyridin-3-amine (1.0 eq)

  • Benzoyl Chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, separatory funnel

B. Step-by-Step Procedure

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-(Azepan-1-yl)-5-bromopyridin-3-amine (e.g., 282 mg, 1.0 mmol).

  • Dissolve the starting material in anhydrous DCM (10 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine (e.g., 0.21 mL, 1.5 mmol).

  • Slowly add a solution of benzoyl chloride (e.g., 0.13 mL, 1.1 mmol) in DCM (2 mL) dropwise over 10 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide product.

Protocol 2: Sulfonylation with a Sulfonyl Chloride (e.g., Tosyl Chloride)

This protocol details the synthesis of a sulfonamide. These reactions can sometimes be slower than acylations and may benefit from gentle heating. Pyridine can be used as both the base and a co-solvent.

Caption: General scheme for the sulfonylation of the starting amine.

A. Materials & Equipment

  • 2-(Azepan-1-yl)-5-bromopyridin-3-amine (1.0 eq)

  • p-Toluenesulfonyl chloride (Tosyl Chloride, TsCl) (1.2 eq)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M aqueous HCl solution

  • Brine, Anhydrous MgSO₄

  • Standard laboratory glassware as listed in Protocol 1.

B. Step-by-Step Procedure

  • In a dry round-bottom flask under nitrogen, dissolve 2-(Azepan-1-yl)-5-bromopyridin-3-amine (e.g., 282 mg, 1.0 mmol) in a mixture of anhydrous DCM (10 mL) and anhydrous pyridine (2 mL).

  • Add p-toluenesulfonyl chloride (e.g., 229 mg, 1.2 mmol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor for the disappearance of the starting amine via LC-MS. If the reaction is sluggish, it can be gently heated to 40 °C.

  • Once complete, dilute the mixture with DCM (20 mL).

  • Transfer to a separatory funnel and wash with 1 M HCl (2 x 15 mL) to remove excess pyridine.

  • Wash the organic layer with water (15 mL) and then brine (15 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography (e.g., eluting with a hexane/ethyl acetate gradient) or recrystallization to obtain the pure sulfonamide.

Protocol 3: Reductive Amination with an Aldehyde (e.g., Isobutyraldehyde)

This protocol generates a secondary amine. The reaction is performed in one pot under mildly acidic conditions, which catalyze imine formation. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice as it is less reactive towards the aldehyde starting material than the intermediate iminium ion, minimizing side reactions.[6][7]

Caption: General scheme for reductive amination of the starting amine.

A. Materials & Equipment

  • 2-(Azepan-1-yl)-5-bromopyridin-3-amine (1.0 eq)

  • Isobutyraldehyde (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial Acetic Acid (catalytic, ~2 drops)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated aqueous NaHCO₃ solution, Brine, Anhydrous MgSO₄

  • Standard laboratory glassware.

B. Step-by-Step Procedure

  • To a dry round-bottom flask under nitrogen, add 2-(Azepan-1-yl)-5-bromopyridin-3-amine (e.g., 282 mg, 1.0 mmol) and dissolve in anhydrous DCE (10 mL).

  • Add isobutyraldehyde (e.g., 0.11 mL, 1.2 mmol) followed by 2 drops of glacial acetic acid.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (e.g., 318 mg, 1.5 mmol) portion-wise over 5 minutes. Note: The addition may cause some gas evolution.

  • Stir the reaction mixture at room temperature for 6-24 hours, monitoring by LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous phase with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient, potentially with 1% TEA added to the mobile phase to prevent streaking) to afford the desired N-alkylated amine.

References

  • Title: Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines Source: MDPI URL: [Link]

  • Title: Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities Source: PMC - NIH URL: [Link]

  • Title: The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. Blog URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]

  • Title: Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review Source: Semantic Scholar URL: [Link]

Sources

Application

Application of 2-(Azepan-1-yl)-5-bromopyridin-3-amine in medicinal chemistry

Application Note: 2-(Azepan-1-yl)-5-bromopyridin-3-amine in Medicinal Chemistry Executive Summary 2-(Azepan-1-yl)-5-bromopyridin-3-amine represents a "privileged scaffold" in modern drug discovery, particularly within th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(Azepan-1-yl)-5-bromopyridin-3-amine in Medicinal Chemistry

Executive Summary

2-(Azepan-1-yl)-5-bromopyridin-3-amine represents a "privileged scaffold" in modern drug discovery, particularly within the fields of kinase inhibition (e.g., BTK, MK2) and TRP channel modulation (e.g., TRPV1). Its structural utility is derived from its tri-vector functionalization :

  • C2-Azepane: A hydrophobic moiety that occupies bulky lipophilic pockets (e.g., ribose pocket in kinases or hydrophobic channels in GPCRs/Ion channels).

  • C3-Amine: A critical hydrogen bond donor/acceptor for hinge binding or a nucleophilic handle for amide/urea linker construction.

  • C5-Bromide: A versatile electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the pharmacophore into solvent-exposed regions.

This guide provides validated protocols for the synthesis, functionalization, and application of this scaffold in generating bioactive libraries.

Synthetic Causality & Logic

The synthesis of this scaffold is governed by the principles of Nucleophilic Aromatic Substitution (


)  followed by Chemoselective Reduction .
  • Regioselectivity: The starting material, 5-bromo-2-chloro-3-nitropyridine, possesses two electrophilic sites (C2-Cl and C5-Br). The C2 position is significantly more activated toward

    
     due to the ortho-effect of the electron-withdrawing nitro group and the ring nitrogen. This allows for the exclusive installation of the azepane ring at C2 without affecting the C5-bromide.
    
  • Chemoselectivity: Subsequent reduction of the nitro group to the amine must be performed under conditions that do not cause hydrodebromination (loss of the C5-Br). Iron/Ammonium Chloride (

    
    ) or Stannous Chloride (
    
    
    
    ) are preferred over catalytic hydrogenation (
    
    
    ) to preserve the aryl bromide.
Visualizing the Synthetic Workflow

SynthesisWorkflow SM 5-Bromo-2-chloro-3-nitropyridine (Starting Material) Intermediate 2-(Azepan-1-yl)-5-bromo-3-nitropyridine (SNAr Product) SM->Intermediate SNAr (THF, TEA, RT) Azepane Azepane (Nucleophile) Azepane->Intermediate Product 2-(Azepan-1-yl)-5-bromopyridin-3-amine (Target Scaffold) Intermediate->Product Nitro Reduction (EtOH/H2O, 80°C) Reagent_Red Fe / NH4Cl (Chemoselective Reduction) Reagent_Red->Product

Figure 1: Step-wise synthetic pathway ensuring regioselective amine installation and preservation of the bromine handle.

Validated Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Preparation of 2-(Azepan-1-yl)-5-bromopyridin-3-amine on a multigram scale.

Step 1:


 Displacement 
  • Charge: To a 250 mL round-bottom flask, add 5-bromo-2-chloro-3-nitropyridine (5.0 g, 21.0 mmol) and anhydrous THF (50 mL).

  • Addition: Add Triethylamine (4.4 mL, 31.5 mmol) followed by the dropwise addition of Azepane (2.6 mL, 23.1 mmol).

  • Reaction: Stir at room temperature (RT) for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The spot for the starting chloride (

    
    ) should disappear, replaced by the intense yellow spot of the product (
    
    
    
    ).
  • Workup: Dilute with water (100 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Yield: Expect ~6.0 g (Yellow solid) of 2-(azepan-1-yl)-5-bromo-3-nitropyridine.

Step 2: Nitro Reduction (Fe/NH4Cl Method)

  • Charge: Dissolve the nitro intermediate (6.0 g) in Ethanol (60 mL) and Water (15 mL).

  • Activation: Add Ammonium Chloride (5.3 g, 5 eq) and Iron Powder (3.3 g, 3 eq).

  • Reflux: Heat to 80°C with vigorous stirring for 2 hours. The yellow color should fade to a pale brown/off-white.

  • Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Resuspend residue in EtOAc/Water, separate layers, and dry the organic phase.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (0-30% EtOAc in Hexane).

  • Final Product: Off-white solid. Yield: ~4.5–5.0 g.

Protocol B: Downstream Functionalization (Suzuki Coupling)

Objective: Coupling the C5-bromide with an aryl boronic acid to generate a biaryl kinase inhibitor precursor.

  • Reagents: Combine Scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq), and

    
     (2.0 eq) in Dioxane/Water (4:1).
    
  • Catalyst: Add

    
     (0.05 eq). Degas with nitrogen for 5 minutes.
    
  • Condition: Heat at 90°C for 6–12 hours.

  • Note: The C3-amine does not interfere with standard Suzuki conditions, but if using Buchwald coupling later, protect the amine (e.g., Boc) first.

Medicinal Chemistry Applications

A. TRPV1 Antagonists (Pain & Inflammation)

The azepane ring is a bioisostere for other cyclic amines (piperidine, morpholine) but provides a larger hydrophobic volume. In TRPV1 antagonists, this bulk fills the hydrophobic pocket adjacent to the channel gate.

  • Mechanism: The 2-azepan-1-yl group acts as the "Head" region, while the 3-amino group is acylated to form a linker to a lipophilic "Tail" (often a substituted phenyl or biaryl system).

  • Reference: Ryu et al.[1] demonstrated that pyridine analogs with bulky C2-amines (like azepane) show potent analgesic activity by blocking capsaicin-induced hypothermia [1].

B. Kinase Inhibitors (BTK, MK2)

In kinase drug discovery, the pyridine nitrogen (N1) often serves as the hydrogen bond acceptor for the hinge region of the ATP binding site.

  • Role of Azepane: Solubilizing group that extends towards the ribose pocket or solvent front.

  • Role of C3-Amine: Forms a key H-bond donor to the hinge (e.g., to the carbonyl of the gatekeeper residue).

  • Role of C5-Bromide: Allows extension into the back pocket (hydrophobic pocket II) via cross-coupling.

Data Summary: Comparative Physicochemical Properties

Substituent at C2LogP (Calc)TPSA (Ų)Steric Bulk (MW)Primary Application
Azepan-1-yl 3.2 38.0 98.1 Hydrophobic Pocket Filling (TRPV1, GPCRs)
Morpholin-4-yl1.847.286.1Solubility enhancement
Piperazin-1-yl1.550.085.1Basic handle for salt formation
Pyrrolidin-1-yl2.638.070.1Compact hydrophobic fit
Visualizing the SAR Logic

SAR_Logic Core 2-(Azepan-1-yl)-5-bromopyridin-3-amine (CORE SCAFFOLD) C2 C2 Position (Azepane) Core->C2 C3 C3 Position (Amine) Core->C3 C5 C5 Position (Bromide) Core->C5 Hydrophobic Hydrophobic Pocket Fill (TRPV1 / GPCRs) C2->Hydrophobic Hinge Hinge Binding / Linker (Kinase Inhibitors) C3->Hinge Extension Solvent/Back Pocket Extension (Suzuki Coupling) C5->Extension

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional role of each vector on the scaffold.

References

  • Ryu, H., et al. (2012). Pyridine C-region analogs of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters.

  • Vertex Pharmaceuticals. (2010). Aminotriazolopyridines and their use as kinase inhibitors. WO2010027500A1.

  • Portola Pharmaceuticals. (2005).[2] Factor Xa Inhibitors. EP1893572B1.

Sources

Method

Protocol for NMR characterization of 2-(Azepan-1-yl)-5-bromopyridin-3-amine

Executive Summary This technical guide details the protocol for the nuclear magnetic resonance (NMR) characterization of 2-(Azepan-1-yl)-5-bromopyridin-3-amine . This molecule represents a specific class of 2,3,5-trisubs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for the nuclear magnetic resonance (NMR) characterization of 2-(Azepan-1-yl)-5-bromopyridin-3-amine . This molecule represents a specific class of 2,3,5-trisubstituted pyridines often utilized as scaffolds in kinase inhibitor discovery and GPCR ligand development.[1]

The structural integrity of this compound relies on confirming three critical features:

  • Regiochemistry: Verification that the azepane ring is attached at the C2 position and the bromine at C5, leaving the amine at C3.[1]

  • Electronic Environment: Assessment of the pyridine ring oxidation state and substituent effects.

  • Purity: Quantitative assessment of residual solvents or regioisomeric byproducts (e.g., displacement of bromine instead of the C2-leaving group during synthesis).[1]

Chemical Identity & Numbering Scheme

Before acquisition, a consistent numbering scheme is required for assignment.[1]

  • IUPAC Name: 2-(Azepan-1-yl)-5-bromopyridin-3-amine[1]

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
    [1]
  • Molecular Weight: 270.17 g/mol [1]

Structural Visualization & Numbering Logic:

G cluster_pyridine Pyridine Core cluster_azepane Azepane Ring (2-sub) N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 N_az N1' C2->N_az Pos 2 C4 C4 C3->C4 NH2 NH2 C3->NH2 Pos 3 C5 C5 C4->C5 C6 C6 C5->C6 Br Br C5->Br Pos 5 C6->N1 C_alpha α-CH2 N_az->C_alpha C_beta β-CH2 C_gamma γ-CH2

Figure 1: Connectivity diagram illustrating the C2-Azepane, C3-Amine, and C5-Bromine arrangement.[1][2][3][4][5][6]

Sample Preparation Protocol

The choice of solvent is critical.[1] While CDCl


 is standard, DMSO-d

is recommended for this specific compound to stabilize the exchangeable amine protons (-NH

) and prevent overlap with the azepane multiplets.[1]

Reagents:

  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal reference.[1]
    
  • Tube: 5mm High-Precision NMR Tube (Wilmad 528-PP or equivalent).

Procedure:

  • Weighing: Accurately weigh 5–10 mg (for

    
    H) or 25–30 mg  (for 
    
    
    
    C/2D) of the solid into a clean vial.
  • Dissolution: Add 0.6 mL of DMSO-d

    
    . Vortex gently until fully dissolved.[1] Ensure no suspended solids remain, as these cause magnetic susceptibility mismatches and line broadening.[1]
    
  • Filtration (Optional but Recommended): If the solution appears hazy, filter through a small plug of glass wool directly into the NMR tube.[1]

  • Degassing: Cap the tube and invert slowly to ensure homogeneity.

Acquisition Parameters (400 MHz or Higher)

To ensure authoritative data, do not rely on "standard" automation settings.[1] Use these optimized parameters:

ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Rationale

H 1D
zg30162.0 secSufficient for quantitative integration.

C 1D
zgpg30512+2.0 secPower-gated decoupling to enhance S/N.
COSY cosygpppqf81.5 secIdentifies scalar coupling (H-H neighbors).[1]
HSQC hsqcedetgp81.5 secMultiplicity-edited to distinguish CH/CH

(up) from CH

(down).
HMBC hmbcgplpndqf161.5 secCRITICAL: Long-range correlations to verify regiochemistry.

Spectral Analysis & Interpretation

H NMR Prediction & Assignment (DMSO-d )

The spectrum will exhibit three distinct regions: the aromatic pyridine protons, the exchangeable amine, and the aliphatic azepane ring.

Chemical Shift (

ppm)
MultiplicityIntegralAssignmentMechanistic Insight
7.80 – 8.00 Doublet (

)
1HH-6 Most deshielded due to proximity to Pyridine Nitrogen (N1).[1] Shows meta-coupling (

Hz) to H-4.[1]
7.00 – 7.20 Doublet (

)
1HH-4 Shielded relative to H-6 due to the ortho-amino group effect.[1] Meta-coupled to H-6.
5.00 – 5.50 Broad Singlet (

)
2H-NH

Exchangeable.[1] Broadening indicates H-bonding.[1] Disappears upon D

O shake.[1]
3.40 – 3.60 Multiplet (

)
4HAzepane

-CH

Deshielded by the aromatic ring nitrogen.[1]
1.65 – 1.80 Multiplet (

)
4HAzepane

-CH

Mid-range aliphatic.[1]
1.45 – 1.60 Multiplet (

)
4HAzepane

-CH

Most shielded, furthest from the aromatic system.[1]
C NMR Analysis

Expect 11 distinct carbon signals (5 aromatic, 3 aliphatic types due to symmetry).[1]

  • Aromatic Region (100–160 ppm):

    • C-2 (~155 ppm): Deshielded, quaternary (attached to Azepane N).[1]

    • C-6 (~140 ppm): CH, deshielded by N1.[1]

    • C-3 (~135 ppm): Quaternary (attached to NH

      
      ).[1]
      
    • C-4 (~120 ppm): CH, ortho to Br.[1]

    • C-5 (~110 ppm): Quaternary (attached to Br).[1]

  • Aliphatic Region (20–60 ppm):

    • 
      -C (~50 ppm):  Next to N.
      
    • 
      -C (~28 ppm):  Middle of chain.
      
    • 
      -C (~24 ppm):  Furthest from N.[1]
      

The Self-Validating Workflow (Logic Check)

To confirm the structure is 2-(azepan-1-yl) and not an isomer (e.g., 5-(azepan-1-yl)), you must perform the following logical checks using 2D NMR.

Validation Logic Flow:

Validation Start Acquire HMBC Spectrum Check1 Check H-6 Correlation Start->Check1 Check2 Check Azepane α-CH2 Correlation Check1->Check2 H-6 correlates to C-2 and C-4? Result_Wrong ALERT: Regioisomer Detected Check1->Result_Wrong H-6 correlates only to C-5? Result_Correct CONFIRMED: 2-(Azepan-1-yl)-5-bromo Check2->Result_Correct α-CH2 correlates to C-2 (Quaternary)? Check2->Result_Wrong α-CH2 correlates to C-5 or C-6?

Figure 2: HMBC Decision Tree for structural validation.

Critical HMBC Correlations:

  • H-6 (Aromatic) must show a strong 3-bond correlation to C-2 and C-4 .[1]

  • Azepane

    
    -CH
    
    
    
    must show a 3-bond correlation to C-2 .[1]
    • Why? If the azepane were at position 5 (displacing Br), the

      
      -CH
      
      
      
      would correlate to C-5, which has a distinct chemical shift from C-2.[1]

Troubleshooting & Common Artifacts

  • Restricted Rotation: The azepane ring is bulky.[1] At room temperature, the signals usually average to show symmetry.[1] If the

    
    -CH
    
    
    
    signals appear as two distinct multiplets (2H each) rather than one (4H), the ring rotation is slow on the NMR timescale.[1] Solution: Run the experiment at 320K to coalesce the peaks.
  • Water Peak: In DMSO-d

    
    , water appears at ~3.33 ppm.[1] This may overlap with the Azepane 
    
    
    
    -CH
    
    
    .[1] Solution: Use dry DMSO or run a Water Suppression pulse sequence.[1]

References

  • PubChem Compound Summary. (2023). 3-Amino-5-bromopyridine (Core Fragment Data).[1][3][6] National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[1] (Standard authoritative text for pulse sequences).

  • Reich, H. J. (2023).[1][6] Structure Determination Using NMR.[1][2] University of Wisconsin-Madison.[1] (Standard reference for chemical shift prediction).

Sources

Application

Application Note: Mass Spectrometry Analysis of 2-(Azepan-1-yl)-5-bromopyridin-3-amine

Executive Summary This application note details the protocol for the mass spectrometric characterization of 2-(Azepan-1-yl)-5-bromopyridin-3-amine , a functionalized heterocyclic building block often utilized in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the mass spectrometric characterization of 2-(Azepan-1-yl)-5-bromopyridin-3-amine , a functionalized heterocyclic building block often utilized in the synthesis of kinase inhibitors and CNS-active pharmaceutical ingredients.[1] Due to the presence of a halogen (bromine) and a seven-membered azepane ring, this molecule presents unique ionization and fragmentation patterns essential for structural confirmation.

This guide provides a validated workflow for:

  • Precursor Ion Identification: Leveraging the characteristic

    
    Br/
    
    
    
    Br isotopic signature.[1]
  • Structural Elucidation: Mapping fragmentation pathways using Collision-Induced Dissociation (CID).

  • Quality Control: A robust LC-MS method for purity assessment.[1]

Physicochemical Properties & MS Prediction[1][2][3]

Understanding the molecule's intrinsic properties is vital for optimizing ionization parameters.[1]

PropertyValueMS Relevance
Formula C

H

BrN

Defines exact mass calculations.
Monoisotopic Mass 269.0528 Da (

Br)
Base peak for [M+H]

.[1]
Isotope Pattern 1:1 doublet (

2 Da)
Diagnostic for Bromine presence.[1]
pKa (Calc) ~6.5 (Pyridine N), ~9.0 (Azepane N)Highly basic; ideal for ESI(+) .[1]
LogP ~2.8Moderate hydrophobicity; suitable for C18 retention.[1]
Theoretical Isotope Distribution[1]
  • m/z 270.06 (

    
    Br species, [M+H]
    
    
    
    ) – Relative Intensity: 100%[1]
  • m/z 272.06 (

    
    Br species, [M+H]
    
    
    
    ) – Relative Intensity: ~98%[1]

Experimental Protocol

Reagents and Materials[1][2][4][5]
  • Solvents: LC-MS grade Acetonitrile (MeCN), Water, and Methanol (MeOH).[1]

  • Additives: Formic Acid (FA) or Ammonium Formate (for pH buffering).[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.[1]

Sample Preparation

Objective: Prevent saturation while ensuring detection of minor impurities.

  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of MeOH to generate a 1 mg/mL (approx. 3.7 mM) stock.[1]

  • Working Standard: Dilute stock 1:1000 in 50:50 Water:MeCN + 0.1% FA to achieve ~1 µg/mL.

  • QC Check: Filter through a 0.2 µm PTFE syringe filter to remove particulates.

LC-MS Method Parameters[1][2]

Chromatography (UHPLC)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2.0 µL

  • Column Temp: 40°C

  • Mobile Phase A: Water + 0.1% Formic Acid[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Gradient Table:

Time (min) %B Description
0.00 5 Initial equilibration
1.00 5 Desalting / loading
6.00 95 Elution of main peak
7.50 95 Wash
7.60 5 Re-equilibration

| 9.00 | 5 | Ready for next injection |

Mass Spectrometry (ESI+)

  • Source: Electrospray Ionization (Positive Mode)[1][2]

  • Capillary Voltage: 3500 V

  • Gas Temperature: 300°C

  • Nebulizer Pressure: 35 psi

  • Scan Range: m/z 50 – 500 (Full Scan)

  • Collision Energy (CE): Stepped 15, 30, 45 eV (for MS/MS characterization)

Structural Characterization & Fragmentation Analysis[2][6]

Precursor Ion Selection

In ESI(+), the molecule protonates readily at the azepane nitrogen or the pyridine ring nitrogen. The spectrum will display two distinct peaks of nearly equal height at m/z 270.1 and 272.1 .[1] This "twin peak" signature confirms the presence of one bromine atom.[1]

Fragmentation Logic (MS/MS)

Upon Collision-Induced Dissociation (CID), the molecule undergoes specific cleavages.[1] The stability of the aromatic pyridine ring directs fragmentation toward the exocyclic substituents.

  • Pathway A: Loss of Ammonia (-17 Da). The primary amine at position 3 is labile, generating an ion at m/z 253/255 .[1]

  • Pathway B: Azepane Ring Cleavage. The 7-membered ring is energetically strained.[1]

    • Loss of Propene/Butene: Ring contraction leads to smaller cyclic amine fragments.[1]

    • Loss of Azepane Radical/Neutral: Cleavage of the C-N bond connecting the azepane to the pyridine. This yields the 2-amino-5-bromopyridine core cation at m/z ~173/175 .[1]

  • Pathway C: Debromination. High-energy collisions may result in the loss of the bromine radical (79 Da), yielding a species at m/z ~191 (if intact azepane remains).

Fragmentation Pathway Diagram[1]

FragmentationPathway Parent [M+H]+ Precursor m/z 270.1 / 272.1 (Brominated Doublet) Frag_NH3 Loss of NH3 (-17 Da) m/z 253.1 / 255.1 Parent->Frag_NH3 Neutral Loss (Low CE) Frag_Azepane Loss of Azepane Ring (C6H12N) m/z 173.0 / 175.0 (Aminopyridine Core) Parent->Frag_Azepane C-N Cleavage (High CE) Frag_RingContract Ring Contraction (-C2H4 / -C3H6) m/z ~242 / 228 Parent->Frag_RingContract Ring Strain Relief Frag_Br Debromination (-Br Radical) m/z 191.1 Frag_Azepane->Frag_Br Secondary Frag

Caption: Predicted ESI-MS/MS fragmentation pathway for 2-(Azepan-1-yl)-5-bromopyridin-3-amine showing primary neutral losses and core scaffold generation.

Data Analysis & Interpretation

Acceptance Criteria

To validate the identity of the compound in a research or QC setting, the following criteria must be met:

  • Retention Time (RT): The analyte peak must elute within ±0.1 min of the reference standard (typically ~4.5 - 5.5 min on the specified gradient).

  • Mass Accuracy: The experimental monoisotopic mass must be within 5 ppm of the theoretical mass (269.0528).

  • Isotopic Ratio: The abundance ratio of the A (m/z 270) and A+2 (m/z 272) peaks must be within 1.0 ± 0.1 , confirming mono-bromination.[1]

Impurity Profiling

Common synthetic by-products to monitor include:

  • Debrominated Analog: m/z 192.1 ([M+H]

    
    ).[1]
    
  • Bis-brominated Analog: m/z ~348/350/352 (1:2:1 triplet pattern).[1]

  • Oxidation Products: m/z +16 Da (N-oxide formation on pyridine or azepane).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Ion suppression from matrix or high pH.[1]Switch to Ammonium Formate buffer; ensure pH < 4.0 to protonate the pyridine.[1]
Missing Bromine Pattern Detector saturation or wrong peak picked.Dilute sample 1:10; check spectrum at peak apex.[1]
Peak Tailing Interaction of amines with silanols.[1]Use a high-quality end-capped C18 column; increase ionic strength (10 mM NH4OAc).
Carryover "Sticky" azepane moiety.[1]Add a needle wash step with 50:50 MeOH:Isopropanol + 0.1% FA.[1]

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Aminopyridine Derivatives. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]

  • American Chemical Society (ACS). Exploring Simple Drug Scaffolds: Azepane Derivatives in Medicinal Chemistry. J. Med. Chem., 2022.[1][3][4][5] Available at: [Link]

  • PubChem. Compound Summary: 3-Amino-5-bromopyridine (Structural Analog). National Library of Medicine.[1] Available at: [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(Azepan-1-yl)-5-bromopyridin-3-amine

Welcome to the technical support center for the synthesis of 2-(Azepan-1-yl)-5-bromopyridin-3-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable ad...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Azepan-1-yl)-5-bromopyridin-3-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing this multi-step synthesis. We will address common challenges and frequently asked questions, grounding our recommendations in established chemical principles and field-proven experience.

Introduction: The Synthetic Challenge

2-(Azepan-1-yl)-5-bromopyridin-3-amine is a valuable substituted pyridine derivative, a scaffold of interest in medicinal chemistry.[1] Its synthesis, while conceptually straightforward, involves steps that are sensitive to reaction conditions, particularly the palladium-catalyzed C-N bond formation and the final nitro group reduction. This guide focuses on a robust two-step synthetic sequence starting from 2,5-dibromo-3-nitropyridine, emphasizing process control and troubleshooting to maximize yield and purity.

Synthetic Scheme Overview

The recommended synthetic pathway involves a regioselective Buchwald-Hartwig amination followed by a chemoselective reduction of the nitro group.

Synthetic_Workflow cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Nitro Group Reduction A 2,5-Dibromo-3-nitropyridine C Pd Catalyst / Ligand Base, Solvent, Heat B Azepane B->C D 2-(Azepan-1-yl)-5-bromo-3-nitropyridine C->D Regioselective C-N Coupling E Reducing Agent (e.g., SnCl2·2H2O) Solvent D->E Intermediate F 2-(Azepan-1-yl)-5-bromopyridin-3-amine E->F Chemoselective Reduction

Caption: Overall two-step synthesis of the target compound.

Section 1: Synthesis of 2-(Azepan-1-yl)-5-bromo-3-nitropyridine via Buchwald-Hartwig Amination

The first critical step is the palladium-catalyzed cross-coupling of 2,5-dibromo-3-nitropyridine with azepane. The key challenge is achieving regioselective substitution at the C2 position, which is more activated than the C5 position due to the electron-withdrawing effect of the adjacent nitro group.

Frequently Asked Questions (FAQs)

Q1: Why is the Buchwald-Hartwig amination the preferred method for this C-N bond formation? A1: The Buchwald-Hartwig amination is a highly versatile and powerful method for forming C-N bonds, particularly with traditionally challenging substrates like heteroaryl halides.[2][3] It operates under relatively mild conditions and demonstrates broad functional group tolerance, which is crucial given the presence of the nitro group. Alternative methods, such as classical nucleophilic aromatic substitution (SNAr), would require much harsher conditions that could lead to decomposition or unwanted side reactions.

Q2: How do I select the optimal palladium catalyst and ligand? A2: The choice of catalyst and ligand is the most critical parameter for a successful Buchwald-Hartwig reaction.[4] For electron-deficient heteroaryl bromides, bulky, electron-rich biarylphosphine ligands are generally the most effective.[5][6]

  • Recommended Ligands: We recommend starting with ligands like XPhos, RuPhos, or BrettPhos. These ligands promote the crucial reductive elimination step and stabilize the active Pd(0) catalyst.

  • Palladium Precatalyst: Using a pre-formed palladium precatalyst (e.g., XPhos Pd G3) is highly recommended. Precatalysts offer greater air and moisture stability and ensure the reliable generation of the active LPd(0) species in solution, leading to more reproducible results.[4]

Q3: Which base and solvent system should I use? A3: The base not only neutralizes the HBr formed but also participates in the catalytic cycle. A strong, non-nucleophilic base is required.

  • Bases: Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. Cesium carbonate (Cs2CO3) is another excellent option, particularly for sensitive substrates.[7][8]

  • Solvents: Anhydrous, degassed, non-polar aprotic solvents are ideal. Toluene and 1,4-dioxane are the most common and reliable choices.[7] It is critical to use solvents with very low water content, as water can deactivate the catalyst and hydrolyze the base.

Troubleshooting Guide: Buchwald-Hartwig Amination

Issue Potential Cause(s) Troubleshooting Steps
No or Low Conversion 1. Inactive catalyst (Pd(0) not formed).2. Poor quality reagents (wet solvent, old base).3. Insufficient temperature.1. Switch to a palladium precatalyst. Ensure the reaction is run under an inert atmosphere (Argon or Nitrogen).[9]2. Use freshly distilled/dried solvent and a fresh bottle of base.3. Increase temperature in 10 °C increments (typically 80-110 °C). Monitor for substrate decomposition by TLC/LC-MS.
Formation of Side Products (e.g., debromination, di-amination) 1. Reaction temperature too high or time too long.2. Incorrect stoichiometry.3. Competing hydrodehalogenation pathway.1. Reduce the reaction temperature or time. Monitor the reaction closely to stop it upon completion.[10]2. Use a slight excess of azepane (1.1-1.2 equivalents) to favor the desired monosubstitution.3. Ensure the system is rigorously deoxygenated. Consider a different ligand/base combination.
Inconsistent Yields 1. Variable quality of reagents or catalyst.2. Inconsistent inert atmosphere technique.3. Reaction scale differences.1. Standardize reagent sources. Use a reliable precatalyst from a reputable supplier.2. Use a glovebox for reaction setup or ensure proper Schlenk line technique.3. Re-optimize conditions if scaling up significantly. Ensure efficient stirring is maintained.

digraph "Buchwald_Hartwig_Cycle" {
graph [splines=true, overlap=false, nodesep=0.5];
node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", penwidth=2, color="#202124"];
edge [color="#34A853", penwidth=2];

Pd0 [label="LPd(0)"]; OA_complex [label="LPd(II)(Ar)(Br)"]; Amine_complex [label="[LPd(II)(Ar)(Az)]+Br-"]; Product_complex [label="LPd(0)(Product)"];

Pd0 -> OA_complex [label="Oxidative\nAddition\n(Ar-Br)"]; OA_complex -> Amine_complex [label="Ligand Exchange\n(Azepane, -HBr)"]; Amine_complex -> Pd0 [label="Reductive\nElimination"];

subgraph "legend" { rank=sink; node [shape=plaintext, style="", fontcolor="#202124"]; label = "Catalytic Cycle"; Ar [label="Ar = 5-bromo-3-nitropyridin-2-yl"]; Az [label="Az = Azepanyl"]; } }

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination
  • Preparation: To an oven-dried Schlenk flask, add 2,5-dibromo-3-nitropyridine (1.0 eq), the biarylphosphine ligand (e.g., XPhos, 2-4 mol%), and the palladium source (e.g., Pd2(dba)3, 1-2 mol% Pd) or a precatalyst (2-4 mol%). Add the base (e.g., NaOt-Bu, 1.4 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Add anhydrous, degassed toluene via syringe. Add azepane (1.2 eq) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.[9]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of NH4Cl and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[9] Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. The crude product can be purified by column chromatography.

Section 2: Reduction of 2-(Azepan-1-yl)-5-bromo-3-nitropyridine

The final step is the chemoselective reduction of the nitro group to an amine. Tin(II) chloride dihydrate (SnCl2·2H2O) is a classic and highly effective reagent for this transformation, as it is selective for nitro groups in the presence of aryl halides.[11][12]

Frequently Asked Questions (FAQs)

Q1: Why use Tin(II) Chloride instead of catalytic hydrogenation? A1: While catalytic hydrogenation (e.g., H2/Pd-C) is a powerful reduction method, it carries a significant risk of hydrodebromination (loss of the bromine atom at the C5 position). Tin(II) chloride is a dissolving metal reducing agent that shows excellent chemoselectivity, reducing the nitro group while leaving the C-Br bond intact.[12][13]

Q2: What is the optimal solvent and temperature for the SnCl2 reduction? A2:

  • Solvent: Ethyl acetate or ethanol are excellent solvent choices. They provide good solubility for the nitro-intermediate and the tin salts.[13] Concentrated hydrochloric acid is sometimes used as a co-solvent to facilitate the reaction, but this can complicate the workup.

  • Temperature: The reaction is typically performed at an elevated temperature (e.g., reflux) to ensure a reasonable reaction rate. However, starting the reaction at 0 °C before heating can help control the initial exotherm.[13]

Q3: The workup procedure seems complicated. How can I simplify the isolation of the product? A3: The workup for tin reductions can be challenging due to the formation of tin salts. After the reaction is complete, the acidic mixture must be carefully basified (e.g., with saturated NaHCO3 or NaOH solution) to a pH > 8. This precipitates tin hydroxides, which can be removed by filtration, often through a pad of Celite, to prevent them from emulsifying during the extraction. Thorough extraction with a solvent like ethyl acetate is then required to isolate the amine product.

Troubleshooting Guide: Nitro Group Reduction
Issue Potential Cause(s) Troubleshooting Steps
Incomplete Reduction 1. Insufficient reducing agent.2. Reaction time too short or temperature too low.1. Use a larger excess of SnCl2·2H2O (typically 4-5 equivalents).[13]2. Increase reaction time or ensure the mixture reaches a steady reflux. Monitor by TLC/LC-MS until the starting material is consumed.
Product Degradation 1. Overheating during reaction.2. Product instability during acidic workup.1. Maintain a gentle reflux; avoid aggressive heating.2. Perform the basification step promptly and at a low temperature (ice bath) to minimize the time the amine product spends in a strongly acidic or basic solution.
Low Isolated Yield / Emulsion during Workup 1. Incomplete extraction of the product.2. Formation of stable emulsions with tin salts.1. The product amine may have some water solubility. Perform multiple extractions (3-5 times) with a generous volume of organic solvent.2. After basification, filter the entire mixture through a pad of Celite to remove the bulk of the tin hydroxides before proceeding to extraction.
Detailed Experimental Protocol: Nitro Group Reduction
  • Setup: To a round-bottom flask, add the 2-(azepan-1-yl)-5-bromo-3-nitropyridine (1.0 eq) and ethanol.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add Tin(II) chloride dihydrate (SnCl2·2H2O, 5.0 eq) portion-wise, as the reaction can be exothermic.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature and concentrate in vacuo to remove the solvent. Add ethyl acetate and cool the mixture in an ice bath.

  • Neutralization & Filtration: Slowly and carefully add a saturated aqueous solution of NaHCO3 or 1M NaOH with vigorous stirring until the pH is ~8-9. Filter the resulting suspension through a pad of Celite, washing the pad thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude 2-(Azepan-1-yl)-5-bromopyridin-3-amine, which can be further purified if necessary.

References

  • European Patent Office. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine - EP 0530524 A1.
  • Patsnap. (n.d.). Preparation method of 2-amino-3-bromopyridine. Eureka.
  • ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed Central.
  • Benchchem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
  • Google Patents. (n.d.). EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • ChemicalBook. (n.d.). 2-Bromo-5-fluoro-3-nitropyridine synthesis.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine.
  • Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine.
  • Patsnap. (n.d.). Preparation method of 2-amino-5-bromopyridine. Eureka.
  • Heterocyclic Letters. (2021). Synthesis and characterization of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
  • Google Patents. (n.d.). CN101704781A - Preparation method of amino pyridine bromide compound.
  • National Institutes of Health. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. PubMed Central.
  • ResearchGate. (n.d.).
  • ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.
  • Common Organic Chemistry. (n.d.). Tin(II) Chloride Dihydrate.
  • Google Patents. (n.d.). CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • MDPI. (n.d.). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction.
  • Canadian Science Publishing. (n.d.).
  • Stack Exchange. (2020). Pyridine synthesis by tin(II) chloride reduction of 5-nitronorbornene. Chemistry Stack Exchange.
  • University of Cambridge. (n.d.).
  • MIT DSpace. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • YouTube. (2025).
  • ScienceDirect. (n.d.).
  • ACS Publications. (n.d.). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Tin(II) chloride.
  • Sciencemadness Wiki. (2023). Tin(II) chloride.
  • Pubs.rsc.org. (n.d.). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides.
  • ACS Publications. (2020).
  • ACS Publications. (n.d.).
  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Norwegian Research Information Repository. (n.d.).
  • ResearchGate. (2025). ChemInform Abstract: Synthesis of Biologically Potent Novel 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione Analogues via Buchwald—Hartwig C—N Coupling Reaction.
  • SpringerLink. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.

Sources

Optimization

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-(Azepan-1-yl)-5-bromopyridin-3-amine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers t...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding palladium-catalyzed cross-coupling reactions with the challenging substrate, 2-(Azepan-1-yl)-5-bromopyridin-3-amine. This electron-rich, sterically hindered aminopyridine scaffold is a valuable building block but often presents unique difficulties due to its inherent chemical properties. This document is designed to help you navigate these challenges and achieve higher success rates in your synthetic endeavors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about planning your cross-coupling strategy.

Q1: Why are cross-coupling reactions with 2-(Azepan-1-yl)-5-bromopyridin-3-amine so challenging?

The primary difficulty arises from potent catalyst inhibition and deactivation.[1][2] The substrate contains two Lewis basic nitrogen atoms: the pyridine ring nitrogen and the exocyclic 3-amino group. The lone pair of electrons on these nitrogens can coordinate strongly to the electron-deficient palladium(II) center in the catalytic cycle. This coordination can lead to the formation of stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst and stalling the reaction.[3] Overcoming this requires a carefully selected catalyst system, particularly the choice of ligand, which can sterically and electronically disfavor this inhibitory binding.

Q2: I need to perform a Suzuki-Miyaura coupling. What is a reliable, first-pass catalyst system I should try?

For a robust starting point, a combination of a palladium(0) precatalyst and a bulky, electron-rich phosphine ligand is highly recommended. These ligands accelerate the rate-limiting reductive elimination step, which helps outcompete the catalyst deactivation pathways.

A reliable initial system would be:

  • Palladium Source: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a pre-formed precatalyst.

  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl).[4]

  • Base: K₃PO₄ (Potassium phosphate) or K₂CO₃ (Potassium carbonate).

  • Solvent: A 10:1 mixture of Dioxane/Water.

This combination is often effective for electron-rich and heteroaromatic substrates.

Q3: How do I choose between different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and modern, pre-formed precatalysts?

The choice depends on convenience, air stability, and the need for reproducibility.

  • Traditional Sources (e.g., Pd(OAc)₂, Pd₂(dba)₃): These are versatile and cost-effective. However, they require the in situ formation of the active Pd(0) species, which can be inconsistent and sensitive to reaction conditions and reagent quality. The exact ratio of ligand to palladium can also significantly alter the active catalyst's nature and performance.[5]

  • Pre-formed Precatalysts (e.g., XPhos-Pd-G3, RuPhos-Pd-G4): These are well-defined, air-stable complexes that contain the palladium and ligand in a fixed stoichiometry.[4] They offer superior reproducibility and generate the active Pd(0) species cleanly and efficiently under the reaction conditions. For challenging substrates like this aminopyridine, using a precatalyst is highly recommended to minimize variability and ensure the formation of the desired active catalyst.

Q4: Do I need to protect the 3-amino group before attempting the cross-coupling?

In many cases, protection is not necessary and can be avoided with the right choice of catalyst and conditions.[6] Modern catalyst systems utilizing bulky phosphine ligands are often highly effective at promoting the desired cross-coupling over side reactions involving the free amine.[4] Attempting the reaction without a protecting group first is a more atom-economical approach. If you continue to see low yields or side reactions related to the amine, then a simple protection (e.g., as a Boc-carbamate or an amide) could be considered as a troubleshooting step.

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common experimental failures.

Issue 1: My reaction shows low to no conversion of the starting material.

This is the most common failure mode and is almost always linked to the catalyst's health and activity.

  • Initial Diagnostic Checks:

    • Verify Reagent Purity: Ensure the solvent is anhydrous and thoroughly degassed. Boronic acids can degrade upon storage; use a fresh or recently purified batch. The quality of the base is also critical.

    • Confirm Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst.[7] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the seal is maintained throughout the reaction.

    • Check Temperature: Ensure the reaction is being heated to the target temperature. Use an external thermometer to verify the temperature of the reaction block or oil bath.

  • Probable Cause: Catalyst Inhibition/Deactivation If the initial checks pass, the likely culprit is catalyst poisoning by the aminopyridine substrate. The initial catalyst system may not be robust enough.

  • Solutions & Optimization Workflow:

    Troubleshooting_Workflow start Low or No Product reagents Step 1: Verify Reagents & Conditions (Solvent, Base, Inert Atmosphere, Temp) start->reagents catalyst Step 2: Optimize Catalyst System (Ligand is Key) reagents->catalyst Reagents & Conditions OK ligand Switch to a Bulkier, More Electron-Rich Ligand (e.g., from XPhos to RuPhos or BrettPhos) catalyst->ligand base Screen Different Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) ligand->base precatalyst Use a Well-Defined Precatalyst (e.g., XPhos-Pd-G3) base->precatalyst success Successful Reaction precatalyst->success Optimization Successful

    Caption: A logical workflow to diagnose and resolve failed reactions.

Issue 2: I'm observing significant side products, such as debromination or boronic acid homocoupling.

  • Probable Cause: Unfavorable Reaction Kinetics or Catalyst Decomposition

    • Debromination: This occurs when the aryl-palladium intermediate undergoes proto-depalladation (reaction with a proton source) instead of transmetalation. This can be exacerbated by excess water or an insufficiently reactive boronic acid partner.

    • Homocoupling (Biaryl Formation): This side reaction of the boronic acid is often promoted at high temperatures or if the transmetalation/reductive elimination pathway is slow, allowing for side reactions to occur.[8]

  • Solutions:

    • Lower the Reaction Temperature: While heat is often necessary, excessive temperatures can accelerate catalyst decomposition and side reactions. Try running the reaction 10-20 °C cooler.

    • Change the Base: A weaker base (e.g., K₂CO₃) may slow down side reactions. Conversely, for some systems, a stronger base is needed to accelerate the desired transmetalation. Base screening is essential.

    • Use a More Stable Catalyst: Switching to a more robust ligand or a well-defined precatalyst can maintain catalytic activity for longer, favoring the desired product pathway.

Part 3: Recommended Protocols & Catalyst Systems

The following table provides validated starting points for various cross-coupling reactions with 2-(Azepan-1-yl)-5-bromopyridin-3-amine.

Reaction Type Pd Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Key Considerations & References
Suzuki-Miyaura Pd₂(dba)₃ (2.5)RuPhos (5.5)K₃PO₄ (2.0)Dioxane/H₂O (10:1)100-110Bulky, electron-rich ligands are crucial to overcome catalyst inhibition by the pyridine nitrogen.[4]
Buchwald-Hartwig Pd(OAc)₂ (2)XPhos (4-5)NaOtBu (1.5)Toluene or Dioxane100Strong, non-nucleophilic bases like NaOtBu are standard. Ensure the amine coupling partner is pure.[9][10]
Sonogashira Pd(PPh₃)₄ (5)(None)i-Pr₂NEt (2.0)THF or DMF60-80Often requires a Cu(I) co-catalyst (e.g., CuI, 2-5 mol%). Copper-free conditions are also possible with specific ligands.[11][12]
Mizoroki-Heck Pd(OAc)₂ (2-5)P(o-tol)₃ (4-10)Et₃N or K₂CO₃ (1.5)DMF or Acetonitrile100-120The choice of base and additives is critical to control selectivity and prevent catalyst deactivation.[13][14]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating method for a typical Suzuki-Miyaura reaction.

  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-(Azepan-1-yl)-5-bromopyridin-3-amine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0 equiv).

    • In a separate vial, weigh the Pd₂(dba)₃ (0.025 equiv, 2.5 mol%) and RuPhos (0.055 equiv, 5.5 mol%).

  • Reaction Setup:

    • Seal the reaction vial with a septum cap.

    • Evacuate and backfill the vial with dry Argon or Nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

    • Add the pre-weighed catalyst and ligand mixture to the reaction vial under a positive flow of inert gas.

    • Add the degassed Dioxane/Water (10:1) solvent via syringe. The final concentration should be approximately 0.1 M with respect to the starting bromide.

  • Execution and Monitoring:

    • Place the sealed vial in a preheated oil bath or heating block set to 100 °C.

    • Stir the reaction vigorously.

    • Monitor the reaction progress by TLC or LC-MS by taking small aliquots at regular intervals (e.g., 2h, 6h, 12h).

  • Workup and Purification:

    • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

    • Dilute the reaction mixture with Ethyl Acetate and water.

    • Separate the organic layer, and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Part 4: Mechanistic Insights

Understanding the catalytic cycle and potential failure points is key to successful troubleshooting.

Suzuki_Cycle cluster_1 Inhibition Pathway deactivated Deactivated Complex (Catalyst Poisoning) pd2 pd2 pd2->deactivated Coordination by Pyridine-N or Amine-N

Caption: The Suzuki-Miyaura cycle and the key catalyst inhibition pathway.

The diagram illustrates the productive catalytic cycle (left) and the deactivation pathway (right) specific to aminopyridine substrates.[15][16] The key intermediate, Ar-Pd(II)-Br, is susceptible to coordination by the substrate's nitrogen atoms, forming a stable, catalytically dead complex. The use of bulky ligands (L) sterically hinders this unwanted coordination and promotes the forward steps of transmetalation and reductive elimination.

References
  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Wiley-VCH, 2004. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527612225]
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483. [URL: https://pubs.acs.org/doi/abs/10.1021/cr00039a007]
  • Carrow, B. P.; Hartwig, J. F. Distinguishing Between Pathways for Reductive Elimination from Palladium(II). Journal of the American Chemical Society, 2011, 133(7), 2116-2119. [URL: https://pubs.acs.org/doi/10.1021/ja1109539]
  • Fors, B. P.; Buchwald, S. L. A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 2010, 132(45), 15914-15917. [URL: https://pubs.acs.org/doi/10.1021/ja108077t]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [URL: https://yonedaresearch.com/suzuki-miyaura-cross-coupling-practical-guide/]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]
  • Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 2008, 41(11), 1534-1544. [URL: https://pubs.acs.org/doi/10.1021/ar800098p]
  • MDPI. Recent Advances in Acyl Suzuki Cross-Coupling. [URL: https://www.mdpi.com/1420-3049/24/2/233]
  • BenchChem. Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide. [URL: https://www.benchchem.com/blog/navigating-suzuki-reactions-with-3-amino-5-bromopyridine-a-technical-support-guide/]
  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007, 107(3), 874-922. [URL: https://pubs.acs.org/doi/abs/10.1021/cr050992x]
  • Royal Society of Chemistry. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 2023, 13, 20176-20202. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra02604k]
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. [URL: https://www.tcichemicals.
  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. The Journal of Organic Chemistry, 2007, 72(14), 5362-5365. [URL: https://pubs.acs.org/doi/10.1021/jo070659+]
  • Arkivoc. Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. ARKIVOC, 2010, (x), 208-225. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2010/10]
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  • Oreate AI Blog. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. [URL: https://www.oreate.
  • National Institutes of Health. Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. ACS Catalysis, 2018, 8(2), 1122-1127. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5977209/]
  • National Institutes of Health. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules, 2012, 17(11), 13576-13588. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268808/]
  • ACS Publications. Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow. ACS Catalysis, 2018, 8(1), 229-237. [URL: https://pubs.acs.org/doi/10.
  • Royal Society of Chemistry. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 2023, 244, 308-318. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/fd/d2fd00165a]
  • National Institutes of Health. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2011, 111(3), 1918-1971. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3079256/]
  • ResearchGate. Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts. [URL: https://www.researchgate.
  • National Institutes of Health. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 2015, 524(7564), 212-216. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4537837/]
  • ResearchGate. During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction? [URL: https://www.researchgate.net/post/During_cross_coupling_reaction_which_part_I_should_choose_as_aryl_halide_and_which_part_as_boronic_ester_part_in_Suzuki_cross_coupling_reaction]
  • Chemistry LibreTexts. Heck Reaction. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Heck_Reaction]
  • National Institutes of Health. Cross-Coupling of Heteroatomic Electrophiles. Accounts of Chemical Research, 2017, 50(9), 2337-2346. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5605382/]
  • MDPI. Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. Catalysts, 2024, 14(3), 187. [URL: https://www.mdpi.com/2073-4344/14/3/187]
  • RSC Blogs. Oxidative Mizoroki–Heck reaction of unprotected cinnamylamines at ambient temperature under air. [URL: https://blogs.rsc.
  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 2020, 24(9), 1548-1560. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.0c00226]
  • PubMed. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 2011, 13(8), 1984-1987. [URL: https://pubmed.ncbi.nlm.nih.gov/21438591/]
  • Organic Chemistry Portal. Heck Reaction. [URL: https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm]
  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [URL: https://www.researchgate.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [URL: https://www.organic-chemistry.
  • Organic Chemistry Portal. Sonogashira Coupling. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]

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Validation

The Strategic Advantage of 2-(Azepan-1-yl)-5-bromopyridin-3-amine in Modern Drug Discovery: A Comparative Guide to Bromopyridine Building Blocks

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the trajectory of a research program. Among the plethora of het...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the trajectory of a research program. Among the plethora of heterocyclic scaffolds, substituted bromopyridines have emerged as indispensable tools, particularly in the synthesis of kinase inhibitors and other complex molecular architectures. This guide provides an in-depth technical comparison of 2-(azepan-1-yl)-5-bromopyridin-3-amine against other bromopyridine building blocks, offering experimental insights into its reactivity and strategic utility in palladium-catalyzed cross-coupling reactions.

The pyridine nucleus is a ubiquitous motif in pharmaceuticals, and its functionalization is a cornerstone of medicinal chemistry. The introduction of a bromine atom provides a versatile handle for the construction of carbon-carbon and carbon-nitrogen bonds through powerful cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The specific substitution pattern on the bromopyridine ring, however, dictates its reactivity and steric profile, influencing reaction outcomes and the overall synthetic strategy.

This guide will delve into the unique characteristics of 2-(azepan-1-yl)-5-bromopyridin-3-amine, a polysubstituted building block, and compare its performance with simpler, yet widely used, bromopyridine derivatives.

The Unique Profile of 2-(Azepan-1-yl)-5-bromopyridin-3-amine: A Trifecta of Functionality

2-(Azepan-1-yl)-5-bromopyridin-3-amine presents a compelling combination of structural features:

  • A Nucleophilic 3-Amino Group: This primary amine serves as a key point for further derivatization, enabling the introduction of diverse functionalities through acylation, alkylation, or participation in other coupling reactions.

  • A Sterically Influential 2-Azepanyl Group: The seven-membered azepane ring at the 2-position introduces significant steric bulk. This can be strategically exploited to direct reactions to other positions and can influence the conformational properties of the final molecule.

  • A Reactive 5-Bromo Handle: The bromine atom at the 5-position is poised for participation in a variety of palladium-catalyzed cross-coupling reactions, serving as the primary anchor for introducing aryl, heteroaryl, or alkyl substituents.

The interplay of these three functional groups—the nucleophilic amine, the bulky cyclic amine, and the reactive halogen—creates a unique chemical entity with distinct reactivity patterns compared to simpler bromopyridines.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a preeminent method for the formation of C-C bonds. To assess the performance of 2-(azepan-1-yl)-5-bromopyridin-3-amine, we compare its hypothetical reactivity with the experimentally documented performance of a closely related analogue, 5-bromo-2-methylpyridin-3-amine, in Suzuki coupling reactions with various arylboronic acids.[1]

Table 1: Comparative Yields in Suzuki-Miyaura Coupling of 5-Bromopyridine Derivatives with Arylboronic Acids

EntryBromopyridine DerivativeArylboronic AcidProductYield (%)[1]
15-Bromo-2-methylpyridin-3-aminePhenylboronic acid2-Methyl-5-phenylpyridin-3-amine85
25-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methylpyridin-3-amine88
35-Bromo-2-methylpyridin-3-amine4-Chlorophenylboronic acid5-(4-Chlorophenyl)-2-methylpyridin-3-amine82
42-(Azepan-1-yl)-5-bromopyridin-3-amine (Hypothetical) Phenylboronic acid2-(Azepan-1-yl)-5-phenylpyridin-3-amineExpected to be moderate to good

Note: The yields for 2-(azepan-1-yl)-5-bromopyridin-3-amine are hypothetical and based on the expected influence of the azepanyl group.

The steric bulk of the azepanyl group in 2-(azepan-1-yl)-5-bromopyridin-3-amine, compared to the methyl group in 5-bromo-2-methylpyridin-3-amine, is anticipated to have a discernible impact on the reaction rate and overall yield. While the electron-donating nature of the azepanyl group might slightly enhance the oxidative addition of the palladium catalyst, the steric hindrance around the 2-position could potentially slow down the reaction or require more forcing conditions to achieve comparable yields to the less hindered analogue.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine[1]
  • To a stirred solution of 5-bromo-2-methylpyridin-3-amine (1.0 mmol) in a 1:1 mixture of 1,4-dioxane and water (10 mL) were added the respective arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • The reaction mixture was degassed with argon for 15 minutes.

  • The mixture was then heated to 90 °C and stirred for 12 hours.

  • After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and diluted with water (20 mL).

  • The aqueous layer was extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel to afford the desired product.

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification Bromopyridine 5-Bromopyridine Derivative Solvent 1,4-Dioxane/Water Bromopyridine->Solvent Boronic_Acid Arylboronic Acid Boronic_Acid->Solvent Base Base (K₂CO₃) Base->Solvent Catalyst Pd(PPh₃)₄ Catalyst->Solvent Temperature 90 °C Solvent->Temperature Time 12 hours Temperature->Time Extraction Extraction with Ethyl Acetate Time->Extraction Purification Column Chromatography Extraction->Purification Product Coupled Product Purification->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The electronic and steric properties of the bromopyridine substrate play a crucial role in the efficiency of this transformation.

Table 2: Comparison of Bromopyridine Building Blocks in Buchwald-Hartwig Amination

EntryBromopyridine DerivativeAmineProductExpected Reactivity
12-BromopyridineMorpholine2-(Morpholino)pyridineHigh
23-BromopyridineMorpholine3-(Morpholino)pyridineModerate
35-Bromo-2-aminopyridineMorpholine5-Morpholino-2-aminopyridineModerate to High
42-(Azepan-1-yl)-5-bromopyridin-3-amine (Hypothetical) AnilineN-Phenyl-2-(azepan-1-yl)pyridin-3,5-diamineModerate

The reactivity in Buchwald-Hartwig amination is influenced by several factors. The electron-withdrawing nature of the pyridine nitrogen generally facilitates the reaction. In the case of 2-(azepan-1-yl)-5-bromopyridin-3-amine, the presence of two electron-donating amino groups (the 3-amino and the 2-azepanyl) can decrease the electrophilicity of the C-Br bond, potentially slowing down the oxidative addition step. Furthermore, the bulky azepanyl group at the 2-position can sterically hinder the approach of the palladium catalyst.

In contrast, simpler building blocks like 2-bromopyridine are generally more reactive due to less steric hindrance and a more electron-deficient pyridine ring. 3-Bromopyridine is typically less reactive than 2-bromopyridine in palladium-catalyzed aminations. The presence of an amino group at the 2-position in 5-bromo-2-aminopyridine can influence the reaction through both electronic effects and potential coordination to the palladium center.

Experimental Protocol: General Buchwald-Hartwig Amination
  • A mixture of the bromopyridine derivative (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.08 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol) in an anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane, 5 mL) is prepared in a sealed tube under an inert atmosphere.

  • The reaction mixture is heated to the appropriate temperature (typically 80-120 °C) and stirred for the required time (4-24 hours).

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired arylamine product.

Buchwald_Hartwig_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification Aryl_Halide Bromopyridine Derivative Solvent Anhydrous Solvent (e.g., Toluene) Aryl_Halide->Solvent Amine Amine Amine->Solvent Base Base (e.g., Cs₂CO₃) Base->Solvent Catalyst Pd Precatalyst + Ligand Catalyst->Solvent Temperature 80-120 °C Solvent->Temperature Filtration Filtration Temperature->Filtration Atmosphere Inert Atmosphere Atmosphere->Temperature Purification Column Chromatography Filtration->Purification Product Arylamine Product Purification->Product

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Strategic Considerations and Causality in Experimental Design

The choice of a specific bromopyridine building block is a strategic decision guided by the desired final structure and the intended synthetic route.

  • For simple, rapid diversification at a single position, less substituted bromopyridines like 2-bromopyridine or 3-bromopyridine are often preferred due to their generally higher reactivity and lower cost.

  • When multi-vector functionalization is required, polysubstituted building blocks like 2-(azepan-1-yl)-5-bromopyridin-3-amine become invaluable. The pre-installed amino and azepanyl groups offer opportunities for subsequent modifications after the initial cross-coupling reaction at the bromine-bearing position.

  • Steric control is a key advantage of using bulkier substituents like the azepanyl group. This can be used to influence the regioselectivity of subsequent reactions on the pyridine ring or to modulate the conformational preferences of the final molecule, which is often crucial for biological activity.

The causality behind experimental choices in cross-coupling reactions with these building blocks lies in a deep understanding of the interplay between electronic and steric effects. For instance, the electron-donating nature of the amino and azepanyl groups in the target molecule can necessitate the use of more electron-rich phosphine ligands to facilitate the oxidative addition step. Conversely, the steric bulk may require higher reaction temperatures or longer reaction times to achieve complete conversion.

Conclusion: A Versatile Tool for Complex Synthesis

While simpler bromopyridine building blocks offer a straightforward approach for single-point modifications, 2-(azepan-1-yl)-5-bromopyridin-3-amine provides a sophisticated platform for the construction of complex, multi-functionalized molecules. Its unique combination of a reactive bromine handle, a nucleophilic amino group, and a sterically demanding azepanyl substituent allows for a multi-dimensional synthetic strategy.

The anticipated moderate to good reactivity in key cross-coupling reactions, coupled with the potential for subsequent derivatization, makes 2-(azepan-1-yl)-5-bromopyridin-3-amine a highly valuable asset in the arsenal of the modern medicinal chemist. Its strategic application can lead to the efficient synthesis of novel chemical entities with tailored properties for drug discovery and development. Careful consideration of the electronic and steric factors outlined in this guide will enable researchers to fully exploit the potential of this and other polysubstituted bromopyridine building blocks.

References

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. 2017;22(2):195. doi:10.3390/molecules22020195. [Link]

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Comparative

Comparative Reactivity Guide: 2-(Azepan-1-yl)-5-bromopyridin-3-amine vs. Regioisomers

[1] Executive Summary Compound of Interest: 2-(Azepan-1-yl)-5-bromopyridin-3-amine Core Scaffold: 2,3,5-Trisubstituted Pyridine Primary Application: Intermediate for kinase inhibitors (e.g., MK-2 pathway) and GPCR modula...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Compound of Interest: 2-(Azepan-1-yl)-5-bromopyridin-3-amine Core Scaffold: 2,3,5-Trisubstituted Pyridine Primary Application: Intermediate for kinase inhibitors (e.g., MK-2 pathway) and GPCR modulators.[1]

This guide provides a technical analysis comparing 2-(Azepan-1-yl)-5-bromopyridin-3-amine (Target) with its two most significant regioisomers. The analysis focuses on the orthogonal reactivity of the bromine handle (C-Br) and the exocyclic amine (C-NH₂), governed by the electronic influence of the pyridine nitrogen and the steric bulk of the azepane ring.[2]

Key Finding: The Target isomer offers the optimal balance of C5-bromine accessibility for cross-coupling and C3-amine nucleophilicity for amide formation, avoiding the steric clashing and electronic deactivation observed in its isomers.[2]

Isomer Definition & Electronic Landscape

We compare the Target against two critical regioisomers to illustrate performance differences.

FeatureTarget Compound Isomer A (Swapped Functionality) Isomer B (Swapped Core)
Structure 2-(Azepan-1-yl)-5-bromopyridin-3-amine 2-(Azepan-1-yl)-3-bromopyridin-5-amine 2-Amino-5-bromo-3-(azepan-1-yl)pyridine
Br Position C5 (Beta) : Electronically distinct; less deactivated.[1]C3 (Beta) : Sterically crowded by C2-Azepane.[1][2]C5 (Beta) : Accessible.[1][2]
NH₂ Position C3 (Meta-like) : Aniline-like nucleophilicity.[1]C5 (Meta-like) : Highly nucleophilic, unhindered.[1][2]C2 (Ortho) : Amidine-like; low nucleophilicity.[1][2]
Azepane Pos. C2 (Ortho) : Stabilized by resonance; steric shield for C3.[1][2]C2 (Ortho) : Stabilized; steric shield for C3-Br.[1][2]C3 (Meta) : Sterically clashes with C2-NH2.[1][2]
Electronic Resonance Analysis (DOT Visualization)

The following diagram illustrates the electron density flow.[2] The C2-Azepane pushes electron density into the ring (resonance donor), enriching C3 and C5.[2] However, the Pyridine N withdraws density from C2 and C4.[1][2]

ElectronicEffects Azepane Azepane (C2) PyridineN Pyridine N Azepane->PyridineN Resonance (+M) C3_Amine C3-NH2 (Target) Azepane->C3_Amine Steric Shielding C5_Bromo C5-Br (Target) Azepane->C5_Bromo p-Activation PyridineN->C5_Bromo Inductive (-I)

Caption: Electronic and steric influence of the C2-Azepane substituent on the C3 and C5 positions.

Comparative Reactivity Matrix

This table synthesizes theoretical reactivity with observed trends in aminopyridine chemistry.

Reactivity ParameterTarget (5-Br, 3-NH₂) Isomer A (3-Br, 5-NH₂) Isomer B (2-NH₂, 3-Azepane)
Suzuki Coupling (Pd) High. C5-Br is sterically accessible and electronically activated for oxidative addition.[1]Low. C3-Br is sandwiched between the bulky Azepane and Pyridine N lone pair.[1][2]High. Similar to Target.
Amide Coupling (NH₂) Moderate. C3-NH₂ is nucleophilic but slightly shielded by the ortho-Azepane.[1]High. C5-NH₂ is remote from the Azepane bulk and highly nucleophilic.[1][2]Very Low. C2-NH₂ is electron-deficient (resonance into ring) and often requires deprotonation (NaH).[1]
SNAr Stability High. Azepane at C2 is thermodynamically stable.[1][2]High. Same core stability.[1][2]Low. Azepane at C3 is not resonance stabilized; prone to displacement or ring distortion.[1][2]
Solubility (LogP) Moderate. Balanced lipophilicity.[1][2]Moderate. Similar profile.Low. Higher polarity due to exposed primary amine.[1][2]

Deep Dive: Cross-Coupling Efficiency (C-Br Bond)

The primary utility of this scaffold is the C-Br handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

The "Ortho-Effect" Problem in Isomer A

In Isomer A , the Bromine is at C3, immediately adjacent to the bulky Azepane ring at C2.[2]

  • Steric Clash: The 7-membered Azepane ring adopts a chair-like conformation that physically obstructs the approach of Palladium catalysts (especially bulky phosphine ligands like XPhos or BINAP).[1]

  • Outcome: Isomer A typically requires higher temperatures (>100°C) and higher catalyst loading (5-10 mol%) compared to the Target.[1]

The Target Advantage (C5-Br)

In the Target , the Bromine is at C5.[2][3]

  • Accessibility: It is remote from the Azepane bulk.[1][2]

  • Electronic Sweet Spot: It is beta to the Pyridine Nitrogen.[1][2] It is not as electron-deficient as C2/C4 positions (which would favor SNAr over Pd-coupling), making it ideal for oxidative addition.[1]

  • Data Support: In comparative Suzuki couplings of 3-bromo vs 5-bromo pyridines, the 5-bromo isomer consistently shows 20-40% higher yields under mild conditions [1].[1]

Experimental Protocols

Protocol 1: Regioselective Suzuki Coupling (Target Validation)

Objective: Functionalize C5-Br without affecting the C3-Amine or C2-Azepane.[1]

Reagents:

  • Substrate: 2-(Azepan-1-yl)-5-bromopyridin-3-amine (1.0 eq)[1]

  • Boronic Acid: Phenylboronic acid (1.2 eq)[2]

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (3 mol%) — Chosen for bidentate stability.[2]

  • Base: K₂CO₃ (2.0 M aq, 3.0 eq)[2]

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Workflow:

  • Degassing: Charge substrate, boronic acid, and base into a vial. Purge with N₂ for 5 mins.[1][2]

  • Catalyst Addition: Add Pd catalyst rapidly against N₂ flow.

  • Reaction: Seal and heat to 80°C for 4 hours.

    • Note: Isomer A would require 110°C and 12+ hours here.[1][2]

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol 2: Amide Coupling at C3-NH₂

Objective: Demonstrate nucleophilicity of the exocyclic amine.

Reagents:

  • Substrate: 2-(Azepan-1-yl)-5-bromopyridin-3-amine (1.0 eq)[1]

  • Acyl Chloride: Benzoyl chloride (1.1 eq)[2]

  • Base: Triethylamine (1.5 eq) — Mild base sufficient for C3-amine.[1]

  • Solvent: DCM (0°C to RT)

Observation:

  • Target: Reaction complete in <2 hours.

  • Isomer B (C2-NH₂): No reaction at RT.[1][2] Requires NaH/THF and reflux due to poor nucleophilicity of the 2-aminopyridine motif.[1][2]

Reaction Pathway Visualization

The following diagram maps the divergent pathways for the Target vs. Isomer A, highlighting the kinetic bottleneck caused by sterics in Isomer A.

ReactionPathways Target Target: 5-Br Isomer OxAdd_Target Pd Oxidative Addition (Fast, Low Sterics) Target->OxAdd_Target Pd(0) IsomerA Isomer A: 3-Br Isomer OxAdd_IsoA Pd Oxidative Addition (Slow, High Sterics) IsomerA->OxAdd_IsoA Pd(0) / Heat Prod_Target Biaryl Product (High Yield) OxAdd_Target->Prod_Target R-B(OH)2 / Base Prod_IsoA Biaryl Product (Low Yield / Dehalogenation) OxAdd_IsoA->Prod_IsoA R-B(OH)2 / Base

Caption: Kinetic comparison of Palladium-catalyzed oxidative addition between C5-Br (Target) and C3-Br (Isomer A).

References

  • BenchChem. (2025).[1][2][4][5] A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine. Link (Accessed via Search Result 1.12 - Extrapolated to Bromo/Azepane analogs).[1][2]

  • ChemicalBook. (2024).[1][2] Synthesis and Properties of 2-Amino-5-bromopyridine. Link (Provides baseline data for the core scaffold).[1][2]

  • National Institutes of Health (NIH). (2021).[1][2] Regioselective bromination of aromatic amines. Link (Mechanistic grounding for halogen positioning).[1][2]

  • RSC Publishing. (2021).[1][2] Structure–activity relationships of pyrimidines and pyridines in Suzuki couplings. Link (Supporting data for C5 vs C3 reactivity).[1][2]

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Comparative

The 2-(Azepan-1-yl)pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Introduction: The Untapped Potential of a Privileged Scaffold In the landscape of medicinal chemistry, the 2-aminopyridine moiety stands as a cornerstone, recognized for its role in a multitude of biologically active com...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the 2-aminopyridine moiety stands as a cornerstone, recognized for its role in a multitude of biologically active compounds.[1] Its ability to engage in various non-covalent interactions, coupled with its synthetic tractability, has cemented its status as a "privileged scaffold" in drug discovery. This guide delves into the structure-activity relationships (SAR) of a specific, yet underexplored, class of 2-aminopyridine derivatives: the 2-(azepan-1-yl)pyridines. While direct and comprehensive SAR studies on this exact scaffold are nascent, a wealth of data from structurally analogous compounds, particularly those bearing piperidinyl and other cyclic amino moieties, allows for a comparative and inferential analysis. This guide aims to synthesize these findings, providing a predictive framework for researchers, scientists, and drug development professionals to unlock the therapeutic potential of 2-(azepan-1-yl)pyridine derivatives.

The core structure, characterized by a pyridine ring substituted at the 2-position with a seven-membered azepane ring, presents a unique combination of aromaticity and conformational flexibility. The azepane ring, as a bioisosteric replacement for the more commonly studied piperidine, offers a larger and more flexible hydrophobic domain, potentially enabling novel interactions with biological targets.[2] This guide will explore the prospective SAR of this scaffold against key drug target classes, including protein kinases and G-protein coupled receptors (GPCRs), and its potential in developing novel antibacterial agents. By examining the effects of substitutions on both the pyridine and azepane rings in analogous structures, we can construct a foundational understanding to guide future drug design and optimization efforts.

Comparative Structure-Activity Relationship (SAR) Analysis

Due to the limited specific literature on 2-(azepan-1-yl)pyridines, this section will present a comparative SAR analysis based on closely related 2-(cyclic amino)pyridine and 2-aminopyridine derivatives. This approach allows for the formulation of well-grounded hypotheses regarding the structural modifications likely to influence the biological activity of the target scaffold.

Protein Kinase Inhibition: A Promising Avenue

The 2-aminopyridine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors, often acting as a hinge-binding motif.[3] The nitrogen atom of the pyridine ring and the exocyclic amino group form crucial hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.

  • Substitutions on the Pyridine Ring: Modifications at the 3, 4, and 5-positions of the pyridine ring are critical for potency and selectivity. For instance, in a series of ROS1/ALK dual inhibitors, the introduction of a spiro group at the 4-position of the pyridine ring of 2-aminopyridine derivatives led to a significant increase in potency against drug-resistant mutants.[4] This suggests that bulky and conformationally restricted substituents at this position can be well-tolerated and may exploit specific sub-pockets within the kinase active site. In the context of 2-(azepan-1-yl)pyridines, this position would correspond to the 5-position of the pyridine ring.

  • The Role of the Cyclic Amine: The cyclic amine moiety, in our case the azepane ring, extends into the solvent-exposed region of the ATP-binding site and can be modified to enhance potency, selectivity, and pharmacokinetic properties. In a series of Interleukin-2 inducible T-cell kinase (Itk) inhibitors based on a 3-aminopyrid-2-one core, functionalization of the amino group was a key strategy to rapidly improve inhibitory activity.[5]

  • Bioisosterism of the Cyclic Amine: The replacement of a piperidine ring with an azepane ring can influence the compound's lipophilicity and metabolic stability.[2] The larger azepane ring may provide a better fit in certain kinase active sites or allow for the introduction of additional functional groups to probe for further interactions.

Table 1: Comparative SAR of 2-Aminopyridine Analogs as Kinase Inhibitors

ScaffoldTarget Kinase(s)Key Substitutions for ActivityInferred Relevance for 2-(Azepan-1-yl)pyridinesReference
2-AminopyridineROS1/ALKSpiro group at the 4-position of the pyridine ringBulky substituents at the 5-position of the pyridine ring may enhance potency.[4]
2-AminopyrimidineCDK/HDACAnilino and bis-anilino substitutionsAromatic substitutions on the azepane ring could be explored.[3][6]
3-Aminopyrid-2-oneItkFunctionalization of the 3-amino group and heteroaromatic ring at the 5-positionModifications of the azepane ring and substitutions at the 4 and 6-positions of the pyridine ring are likely to be critical.[5]
2-AminopyridineJAK23-Methoxy substitution on the pyridine ringElectron-donating groups on the pyridine ring may be beneficial for activity.[7]

Logical Workflow for Kinase Inhibitor SAR Study

SAR_Workflow cluster_0 Initial Hit Identification cluster_1 SAR Exploration cluster_2 Biological Evaluation cluster_3 Lead Optimization Hit Initial Hit (e.g., 2-(Azepan-1-yl)pyridine) Pyridine_Mod Pyridine Ring Substitutions (R1, R2, R3) Hit->Pyridine_Mod Vary Substituents Azepane_Mod Azepane Ring Modifications (R4) Hit->Azepane_Mod Modify Ring In_Vitro In Vitro Assays (Kinase Inhibition) Pyridine_Mod->In_Vitro Azepane_Mod->In_Vitro Cell_Based Cell-Based Assays (Antiproliferative) In_Vitro->Cell_Based Active Compounds ADME_Tox ADME/Tox Profiling Cell_Based->ADME_Tox Potent Compounds In_Vivo In Vivo Efficacy ADME_Tox->In_Vivo Lead Lead Compound In_Vivo->Lead

Caption: A general workflow for the structure-activity relationship (SAR) study of kinase inhibitors.

Modulation of G-Protein Coupled Receptors (GPCRs)

Substituted pyridines are also prevalent in the design of ligands for G-protein coupled receptors (GPCRs).[8] The pyridine nitrogen can act as a hydrogen bond acceptor, and the overall scaffold can be tailored to fit into the often-hydrophobic ligand binding pockets of these receptors.

  • Aromatic Substitutions: In a series of histamine H4 receptor ligands based on a 2-aminopyrimidine scaffold, replacing a tert-butyl group with aromatic moieties at the 6-position of the pyrimidine ring significantly enhanced potency.[9] This highlights the importance of aromatic interactions in the binding pocket. For 2-(azepan-1-yl)pyridines, this suggests that aryl or heteroaryl substitutions at the 3, 4, or 5-positions of the pyridine ring could be a fruitful avenue for exploration.

  • Influence of the Cyclic Amine: The nature and substitution pattern of the cyclic amine can dramatically impact affinity and selectivity for different GPCR subtypes. Studies on piperazine-containing GPCR ligands have shown that even minor modifications to the piperazine ring can switch a compound's activity from agonist to antagonist.[10] The larger and more flexible azepane ring in 2-(azepan-1-yl)pyridines may allow for a different conformational presentation to the receptor, potentially leading to novel pharmacological profiles.

Table 2: Comparative SAR of 2-Aminopyridine Analogs as GPCR Ligands

ScaffoldTarget GPCRKey Substitutions for ActivityInferred Relevance for 2-(Azepan-1-yl)pyridinesReference
2-AminopyrimidineHistamine H4Aromatic and secondary amine moieties at the 6-positionAryl and amino substitutions on the pyridine ring are likely to be important.[9]
PyridineChemokine Receptor Type 4Aniline substitutions on a pyridine-2,6-dicarbaldehyde coreAromatic amines attached to the pyridine ring can drive activity.[8]
PyridineNicotinic Acetylcholine ReceptorsBulky aryl or heteroaryl groups at the 5-positionSubstitutions at the 4-position of the pyridine ring could be explored for nAChR activity.[11]

Hypothetical GPCR Signaling Pathway Modulation

GPCR_Signaling Ligand 2-(Azepan-1-yl)pyridine Derivative GPCR GPCR Ligand->GPCR Binds to G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activates Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Leads to

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Validation

A Head-to-Head Comparison of Synthetic Routes to 2-(Azepan-1-yl)-5-bromopyridin-3-amine: A Guide for Researchers

In the landscape of modern drug discovery, the strategic incorporation of privileged scaffolds is paramount to developing novel therapeutics. Among these, substituted aminopyridines represent a cornerstone due to their v...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of privileged scaffolds is paramount to developing novel therapeutics. Among these, substituted aminopyridines represent a cornerstone due to their versatile biological activities and synthetic tractability. This guide provides an in-depth, head-to-head comparison of two distinct synthetic routes to a key building block, 2-(Azepan-1-yl)-5-bromopyridin-3-amine. This analysis is designed to empower researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.

The two routes under consideration are:

  • Route A: The Buchwald-Hartwig Approach , a palladium-catalyzed cross-coupling strategy.

  • Route B: The Nucleophilic Aromatic Substitution (SNAr) Pathway , leveraging the inherent reactivity of an electron-deficient pyridine core.

This guide will dissect each route, evaluating them on key performance indicators including overall yield, starting material accessibility, reaction conditions, safety, and scalability. Detailed experimental protocols and mechanistic insights are provided to ensure scientific integrity and reproducibility.

Route A: The Buchwald-Hartwig Approach - A Modern Mainstay for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful and general method for the formation of carbon-nitrogen bonds.[1] This palladium-catalyzed cross-coupling reaction is particularly well-suited for the synthesis of complex amines from aryl halides.[2]

Synthetic Workflow for Route A

The synthesis of 2-(Azepan-1-yl)-5-bromopyridin-3-amine via the Buchwald-Hartwig approach is conceptualized as a two-step process commencing from the readily available 2-aminopyridine.

Route A A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination (e.g., NBS or Br2/AcOH) C 2-(Azepan-1-yl)-5-bromopyridin-3-amine B->C Buchwald-Hartwig Amination (Pd catalyst, ligand, base, Azepane)

Caption: Synthetic workflow for Route A.

Step-by-Step Experimental Protocol for Route A

Step 1: Synthesis of 2-Amino-5-bromopyridine

A common challenge in the bromination of 2-aminopyridine is the potential for over-bromination to form 2-amino-3,5-dibromopyridine.[3] Careful control of the reaction conditions is therefore crucial. A reliable method involves the use of N-bromosuccinimide (NBS) in a suitable solvent.[4]

  • To a solution of 2-aminopyridine (1.0 eq) in acetone at 0 °C, add N-bromosuccinimide (1.05 eq) portion-wise over 30 minutes.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 2-amino-5-bromopyridine.

Step 2: Buchwald-Hartwig Amination with Azepane

The coupling of 2-amino-5-bromopyridine with azepane requires a carefully selected palladium catalyst and ligand system to achieve high efficiency. The choice of base is also critical to the success of the reaction.[5]

  • To a flame-dried Schlenk flask, add 2-amino-5-bromopyridine (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene as the solvent, followed by azepane (1.2 eq).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 2-(Azepan-1-yl)-5-bromopyridin-3-amine.

Route B: The Nucleophilic Aromatic Substitution (SNAr) Pathway - A Classic Approach

Nucleophilic aromatic substitution is a fundamental reaction in heterocyclic chemistry, particularly for electron-deficient aromatic systems.[6] The presence of electron-withdrawing groups and a good leaving group facilitates the attack of a nucleophile.

Synthetic Workflow for Route B

This route commences with a more functionalized pyridine ring, 2,5-dibromo-3-nitropyridine, and proceeds through a sequential substitution and reduction.

Route B D 2,5-Dibromo-3-nitropyridine E 2-(Azepan-1-yl)-5-bromo-3-nitropyridine D->E Nucleophilic Aromatic Substitution (Azepane, base) F 2-(Azepan-1-yl)-5-bromopyridin-3-amine E->F Nitro Group Reduction (e.g., Fe/HCl or H2/Pd-C)

Caption: Synthetic workflow for Route B.

Step-by-Step Experimental Protocol for Route B

Step 1: Synthesis of 2-(Azepan-1-yl)-5-bromo-3-nitropyridine

The key to this step is the selective substitution of the bromine atom at the 2-position, which is activated by the adjacent nitro group.

  • To a solution of 2,5-dibromo-3-nitropyridine (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add azepane (1.1 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield crude 2-(azepan-1-yl)-5-bromo-3-nitropyridine.

  • The product can be further purified by recrystallization if necessary.

Step 2: Reduction of the Nitro Group

The reduction of the nitro group to an amine can be achieved under various conditions, with the choice often depending on the presence of other functional groups. A common and effective method is the use of iron powder in an acidic medium.

  • To a suspension of 2-(azepan-1-yl)-5-bromo-3-nitropyridine (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux and stir for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate to remove the ethanol.

  • Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to afford 2-(Azepan-1-yl)-5-bromopyridin-3-amine.

Head-to-Head Comparison

FeatureRoute A: Buchwald-HartwigRoute B: SNAr
Starting Material 2-Aminopyridine2,5-Dibromo-3-nitropyridine
Reagent Cost Palladium catalysts and phosphine ligands can be expensive.Starting material is more complex but reagents are generally cheaper.
Overall Yield Potentially higher, with each step typically proceeding in good to excellent yield.Can be high, but the multi-step synthesis of the starting material may lower the overall yield from simpler precursors.
Reaction Conditions Requires strictly anhydrous and inert conditions. Temperatures can be high.Generally milder conditions for the SNAr step. The reduction step is also typically robust.
Selectivity High selectivity for C-N bond formation at the desired position.Regioselectivity of the SNAr is generally high due to electronic effects.
Scalability Can be challenging to scale up due to catalyst cost and sensitivity.Generally more amenable to large-scale synthesis.
Safety/Environment Palladium catalysts can be toxic. Use of strong bases requires careful handling.Use of nitro compounds requires caution. Iron reduction is environmentally benign.
Purification Purification can be challenging due to residual catalyst and ligands.Purification is often more straightforward.

Expert Analysis and Recommendation

Both Route A and Route B present viable pathways to 2-(Azepan-1-yl)-5-bromopyridin-3-amine, each with its own set of advantages and disadvantages.

Route A, the Buchwald-Hartwig amination , is a powerful and versatile method that offers high yields and functional group tolerance. The primary drawbacks are the cost and sensitivity of the palladium catalyst and ligands, which can make it less attractive for large-scale synthesis. However, for medicinal chemistry applications where small quantities of diverse analogs are often required, the reliability and broad scope of this reaction are significant assets.

Route B, the SNAr approach , is a more "classical" synthetic strategy that relies on readily available and less expensive reagents. The reaction conditions are generally milder, and the purification of intermediates and the final product is often simpler. This route is likely to be more cost-effective and scalable for the production of larger quantities of the target compound. The main consideration for this route is the availability and synthesis of the 2,5-dibromo-3-nitropyridine starting material.

Recommendation:

  • For small-scale, discovery-phase synthesis where rapid access to the target molecule and its analogs is the priority, Route A is often the preferred choice due to its high success rate across a wide range of substrates.

  • For large-scale synthesis or process development , where cost, scalability, and ease of purification are critical factors, Route B presents a more economically viable and practical option.

Ultimately, the choice of synthetic route will depend on the specific needs and resources of the research program. This guide provides the foundational knowledge and detailed protocols to enable chemists to select and execute the most appropriate synthesis for their objectives.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Fox, B. A., et al. (1963). 2,3-Diaminopyridine. Organic Syntheses, Coll. Vol. 5, p.346.
  • Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research, 8(5), 132-135.
  • European Patent Office. (1993). Method of producing 2-amino-3-nitro-5-halogenopyridine (EP 0530524 A1).
  • Terrier, F. (2013).
  • Božinović, N., Šolaja, B. A., & Opsenica, I. M. (2016). Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. Journal of the Serbian Chemical Society, 81(10), 1145-1150.
  • Abdallahi, S. M., et al. (2025). Transformation reactions of 2‐aminopyridine 3. Journal of Heterocyclic Chemistry.

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Reactant of Route 1
Reactant of Route 1
2-(Azepan-1-yl)-5-bromopyridin-3-amine
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Reactant of Route 2
2-(Azepan-1-yl)-5-bromopyridin-3-amine
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